MOG (35-55), human
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWEKCSWFQBIT-RVMQXVHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H179N35O28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2592.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Human MOG (35-55) in the Induction of Experimental Autoimmune Encephalomyelitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system (CNS). A key tool in the induction of EAE is the use of peptides derived from myelin proteins. This technical guide provides an in-depth examination of the role of the human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide fragment 35-55 (hMOG 35-55) in EAE induction. We will explore its biochemical properties, the immunological mechanisms it triggers, and provide detailed experimental protocols and quantitative data to assist researchers in utilizing this model effectively. Particular emphasis is placed on the distinct B-cell dependent pathway of EAE induction by hMOG (35-55) in C57BL/6 mice, a crucial point of differentiation from its rodent counterpart.
Introduction: Human MOG (35-55) as an Encephalitogenic Peptide
Myelin Oligodendrocyte Glycoprotein (MOG) is a glycoprotein exclusively expressed in the CNS on the outer surface of myelin sheaths and oligodendrocytes.[1] Although a minor component of myelin, it is a potent autoantigen in autoimmune demyelinating diseases.[1] The peptide sequence spanning amino acids 35-55 of human MOG is an immunodominant epitope widely used to induce EAE in rodents.[2] The amino acid sequence for human MOG (35-55) is MEVGWYRPPFSRVVHLYRNGK .[3]
A critical distinction exists between human and rodent MOG (35-55). The human peptide contains a proline at position 42, whereas the rodent peptide has a serine at this position.[4][5] This single amino acid substitution significantly alters the pathogenic mechanism of EAE induction in C57BL/6 mice. While rodent MOG (35-55) induces a T-cell-mediated disease, hMOG (35-55) elicits a B-cell-dependent form of EAE.[4][5] Despite being considered weakly encephalitogenic compared to its rodent counterpart, hMOG (35-55) is a valuable tool for studying the role of B cells and antibody-mediated pathology in demyelinating diseases.[4][5]
Quantitative Data on hMOG (35-55)-Induced EAE
The induction of EAE using hMOG (35-55) results in a range of clinical and pathological outcomes that can be quantified to assess disease severity and the efficacy of therapeutic interventions.
Table 1: Clinical and Pathological Parameters of hMOG (35-55)-Induced EAE in C57BL/6 Mice
| Parameter | Typical Findings | References |
| Disease Incidence | 80-100% | [6] |
| Day of Onset | 9-14 days post-immunization | [6][7] |
| Peak Disease Score | 2.5 - 3.5 (on a 0-5 scale) | [6] |
| Disease Course | Chronic-progressive | [8] |
| Histopathology | Mononuclear cell infiltration, demyelination in the spinal cord.[8][9] Polymorphonuclear leukocyte presence is more prominent than in rodent MOG-induced EAE.[5] | [5][8][9] |
| Key Immune Cells | B cells, CD4+ T cells (Th1 and Th17) | [10][11] |
Note: Disease severity and onset can vary depending on the specific experimental protocol, including the dose of peptide and pertussis toxin, as well as the substrain and health status of the mice.
Experimental Protocols for EAE Induction with hMOG (35-55)
The following provides a detailed methodology for the induction of EAE in C57BL/6 mice using hMOG (35-55).
Materials
-
Human MOG (35-55) peptide (purity >95%)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles (27G and 30G)
-
Emulsifier (e.g., two-way Luer-lock syringe system)
Protocol
-
Preparation of hMOG (35-55)/CFA Emulsion:
-
Dissolve hMOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the hMOG (35-55) solution and CFA (containing 4 mg/mL of M. tuberculosis).
-
Emulsify by repeatedly drawing and expelling the mixture through a two-way Luer-lock syringe system until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Inject 100 µL of the hMOG (35-55)/CFA emulsion (containing 100 µg of peptide) subcutaneously into the flanks of each mouse.
-
Approximately 2-4 hours after immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
-
Experimental Workflow
Signaling Pathways in hMOG (35-55)-Induced EAE
The induction of EAE by hMOG (35-55) involves the activation of both T and B lymphocytes, leading to a cascade of inflammatory events in the CNS.
T-Cell Activation and Differentiation
Upon immunization, hMOG (35-55) is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed and presented on MHC class II molecules to CD4+ T cells.
This initial activation, along with co-stimulatory signals, drives the differentiation of naive CD4+ T cells into pro-inflammatory subsets, primarily Th1 and Th17 cells.[10] Th1 cells are characterized by the production of IFN-γ, while Th17 cells produce IL-17. Both cytokines play a crucial role in disrupting the blood-brain barrier and recruiting other immune cells to the CNS.
B-Cell Activation and Antibody Production
A defining feature of hMOG (35-55)-induced EAE is its dependence on B cells.[4][5] B cells can be activated through two main pathways: T-cell dependent and T-cell independent. In the context of hMOG (35-55) EAE, T-cell dependent activation is predominant.
B cells can act as APCs, internalizing the hMOG peptide, processing it, and presenting it to activated T helper cells. This interaction, mediated by CD40-CD40L and the release of cytokines like IL-4 and IL-21, provides the necessary signals for B cell proliferation, class switching, and differentiation into antibody-secreting plasma cells. The resulting anti-MOG antibodies are thought to contribute to demyelination and disease pathology.
Conclusion
The human MOG (35-55) peptide is an indispensable tool for modeling aspects of multiple sclerosis in animals, particularly for investigating the role of B cells and antibody-mediated demyelination. Its ability to induce a B-cell-dependent EAE in C57BL/6 mice provides a unique platform for testing novel therapeutics targeting this arm of the immune response. A thorough understanding of the quantitative aspects of disease induction, detailed experimental protocols, and the underlying signaling pathways is essential for the successful implementation and interpretation of studies using this model. This guide provides a comprehensive overview of these core requirements to aid researchers in their efforts to unravel the complexities of autoimmune neuroinflammation and develop effective treatments for multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 5. Rat and human myelin oligodendrocyte glycoproteins induce experimental autoimmune encephalomyelitis by different mechanisms in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myelin-reactive B cells exacerbate CD4+ T cell-driven CNS autoimmunity in an IL-23-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary B Cell Receptor Diversification Is Necessary for T Cell Mediated Neuro-Inflammation during Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure of B-Cell Receptor and Its Signaling Pathways [tutorialspoint.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis [mdpi.com]
- 11. bnac.net [bnac.net]
Mechanism of Action of Myelin Oligodendrocyte Glycoprotein (35-55) Peptide in Autoimmune Demyelination: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the mechanism of action of the myelin oligodendrocyte glycoprotein (B1211001) (35-55) peptide in inducing autoimmune demyelination. It is intended for researchers, scientists, and professionals in drug development. The guide details the cellular and molecular cascades initiated by MOG (35-55) immunization in the context of the widely used Experimental Autoimmune Encephalomyelitis (EAE) model, a key preclinical model for Multiple Sclerosis (MS). The document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of the pathogenic process.
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS) with an autoimmune etiology.[1][2] Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model used to study the pathogenesis of MS and to evaluate potential therapeutic agents.[3][4] The EAE model can be induced by various myelin antigens, with the MOG (35-55) peptide being a principal encephalitogenic epitope used in C57BL/6 mice to induce a chronic-progressive form of the disease.[5][6]
MOG (35-55) is a short synthetic peptide corresponding to amino acids 35-55 of the myelin oligodendrocyte glycoprotein, a protein exclusively expressed in the CNS on the surface of oligodendrocytes and the outermost layer of myelin sheaths.[7] Its use in EAE induction triggers a well-characterized autoimmune response primarily mediated by CD4+ T helper (Th) cells, which leads to CNS inflammation, demyelination, axonal damage, and progressive paralysis.[4][8][9] Understanding the precise mechanism by which this peptide breaks immune tolerance and initiates a cascade of autoimmune pathology is critical for developing targeted therapies for MS.
Mechanism of Action
The pathogenic mechanism of MOG (35-55) in inducing autoimmune demyelination can be broadly divided into two phases: an initiation phase in the periphery and an effector phase within the central nervous system.
Initiation Phase: Peripheral T-Cell Activation
-
Immunization and Antigen Presentation: EAE is actively induced by immunizing mice with an emulsion of MOG (35-55) peptide in Complete Freund's Adjuvant (CFA).[10] CFA contains components, such as heat-killed Mycobacterium tuberculosis, that activate innate immune cells like mononuclear phagocytes (macrophages and dendritic cells).[10] These activated antigen-presenting cells (APCs) engulf the MOG (35-55) peptide. Unlike the full-length MOG protein, the short MOG (35-55) peptide does not require internalization and processing by APCs and can be presented directly on their surface Major Histocompatibility Complex (MHC) class II molecules.[8][11]
-
T-Cell Priming and Differentiation: Naive CD4+ T cells in the draining lymph nodes recognize the MOG (35-55)-MHC II complex on the surface of APCs via their T-cell receptor (TCR). This interaction, along with co-stimulatory signals from the APC, triggers the activation, proliferation, and differentiation of MOG-specific CD4+ T cells. The cytokine milieu, influenced by the adjuvants, directs their differentiation into pro-inflammatory T helper subsets, primarily Th1 and Th17 cells.[12]
-
Role of Pertussis Toxin (PTX): The induction protocol typically includes the administration of pertussis toxin.[3][10] PTX is believed to facilitate the disease process by increasing the permeability of the blood-brain barrier (BBB), allowing easier access for the activated pathogenic T cells into the CNS.[4][10]
Effector Phase: CNS Inflammation and Demyelination
-
CNS Infiltration: The activated, MOG-specific Th1 and Th17 cells leave the periphery, circulate in the bloodstream, and cross the compromised blood-brain barrier to enter the CNS.[4]
-
T-Cell Reactivation: Within the CNS, the pathogenic T cells are reactivated by local APCs, such as microglia and infiltrating macrophages, that are presenting the MOG peptide. This reactivation leads to the localized secretion of pro-inflammatory cytokines (IFN-γ, IL-17, TNF-α) and chemokines.[4][13]
-
Recruitment of Inflammatory Cells: The secreted cytokines and chemokines create a potent inflammatory environment, recruiting a secondary wave of immune cells from the periphery into the CNS. This infiltrate includes monocytes, macrophages, and additional lymphocytes, amplifying the inflammatory cascade.[5][14]
-
Demyelination and Axonal Damage: The inflammatory milieu leads to direct and indirect damage to the myelin sheath and oligodendrocytes.
-
Activated macrophages and microglia are key effectors of demyelination, phagocytosing the myelin sheaths.[9]
-
Pro-inflammatory cytokines like TNF-α and IFN-γ can directly induce oligodendrocyte apoptosis and myelin damage.
-
While the MOG (35-55) model is largely considered T-cell mediated, B cells and antibodies can also play a role. Mice immunized with MOG (35-55) develop significant levels of anti-MOG antibodies.[15][16] These antibodies can contribute to demyelination through complement activation and antibody-dependent cell-mediated cytotoxicity.[17] The result of this inflammatory attack is the stripping of myelin from axons, which disrupts nerve signal conduction and leads to axonal damage, underlying the progressive neurological deficits observed in EAE.[5][9]
-
Key Cellular Players
-
CD4+ T Cells: These are the primary drivers of MOG (35-55)-induced EAE.[18] Th1 and Th17 subsets are the major pathogenic populations, orchestrating the inflammatory attack in the CNS.[8][12]
-
B Cells: While not essential for disease induction with the MOG (35-55) peptide (unlike with the full-length MOG protein), B cells do become activated and produce anti-MOG antibodies that can contribute to the pathology.[8][11][15] T follicular helper (Tfh)-like cells can promote this antibody production.[17]
-
CD8+ T Cells: The role of CD8+ T cells in MOG (35-55)-induced EAE is complex. While some studies suggest they have a minimal impact on the clinical disease course initiated by CD4+ T cells[18], other research indicates a potential regulatory or even suppressive function, capable of inhibiting EAE through cytotoxic mechanisms against APCs and pathogenic CD4+ T cells.[19][20]
-
Antigen-Presenting Cells (APCs): Dendritic cells and macrophages in the periphery are crucial for priming the initial T-cell response. Within the CNS, microglia and infiltrating macrophages reactivate T cells, sustaining the inflammatory process.[4][21]
Key Signaling Pathways
-
JAK/STAT Pathway: This pathway is critical for the differentiation and function of T helper cells. IL-12 signaling via the JAK/STAT pathway promotes Th1 differentiation, while IL-23 signaling is essential for the Th17 lineage.[22][23] Dysregulation of the JAK/STAT pathway is a key contributor to EAE pathogenesis.[23]
-
p38 MAPK Pathway: The p38 MAPK signaling pathway is involved in the inflammatory response and oxidative stress that contribute to demyelination in the CNS.[24]
-
NF-κB Pathway: This pathway is involved in the production of pro-inflammatory cytokines and is activated in Tfh-like cells, contributing to their ability to boost antibody production by B cells.[17]
Quantitative Data Summary
The following tables summarize quantitative data from studies using the MOG (35-55) EAE model.
Table 1: T-Cell Proliferation in Response to MOG (35-55) Peptide
| Cell Type | Stimulant | Proliferation (counts per minute, cpm) | Reference |
|---|---|---|---|
| CD4+ T cells | MOG (35-55) (20 µg/mL) | 63,953 ± 3,284 | [25] |
| CD8+ T cells | MOG (35-55) (20 µg/mL) | 21,526 ± 1,236 | [25] |
| Splenocytes (Vehicle-treated EAE) | PLP Stimulation | (Normalized to 100%) | [12] |
| Splenocytes (OM-MOG-treated EAE) | PLP Stimulation | (Equal to vehicle) |[12] |
Table 2: Cytokine Secretion by MOG (35-55)-Specific T Cells
| Cell Type | Cytokine | Concentration (pg/mL) | Reference |
|---|---|---|---|
| CD4+ T cells | IFN-γ | 1451.3 ± 59.4 | [25] |
| CD8+ T cells | IFN-γ | 803.3 ± 39.2 | [25] |
| CD4+ T cells | IL-4 | 298.6 ± 7.7 | [25] |
| CD8+ T cells | IL-4 | 245.5 ± 11.8 |[25] |
Table 3: Pro-inflammatory Cytokine and Chemokine Levels in Spinal Cord of EAE Mice (Note: These studies demonstrate significant up-regulation compared to control, but absolute values vary between experiments.)
| Cytokine/Chemokine | Observation | Reference |
|---|---|---|
| IL-1β | Increased in EAE | [5][13] |
| IL-6 | Increased in EAE | [5][13] |
| IFN-γ | Increased in EAE | [5][13] |
| TNF-α | Increased in EAE | [13] |
| CCL2, CCL3, CXCL10 | Increased in EAE |[13] |
Diagrams of Pathways and Workflows
Workflow for MOG (35-55)-Induced EAE
Caption: Workflow for inducing Experimental Autoimmune Encephalomyelitis (EAE) using MOG (35-55) peptide.
Signaling Pathway for T-Cell Activation by MOG (35-55)
Caption: Peripheral activation of naive CD4+ T-cells by MOG (35-55) presented by an APC.
Simplified JAK/STAT Signaling in Th1/Th17 Differentiation
Caption: Simplified JAK/STAT signaling pathways driving Th1 and Th17 cell differentiation in EAE.
Detailed Experimental Protocols
Protocol: Induction of EAE with MOG (35-55)
This protocol is synthesized from multiple sources for C57BL/6 mice.[3][10][26]
Materials:
-
MOG (35-55) peptide, lyophilized (e.g., Hooke Labs, EK-2110)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37RA (e.g., 4 mg/mL)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile phosphate-buffered saline (PBS) or ddH₂O
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes (1 mL and 2.5 mL, Luer-lock), needles (18G, 26G)
-
Glass syringes or emulsifying device
Procedure:
-
Preparation of MOG (35-55) Solution: Reconstitute lyophilized MOG (35-55) peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[10][26] Store at -20°C.
-
Preparation of MOG/CFA Emulsion: a. On the day of immunization, bring MOG (35-55) solution and CFA to room temperature. b. To create the emulsion, draw equal volumes of the MOG (35-55) solution (2 mg/mL) and CFA (e.g., 4 mg/mL M. tuberculosis) into two separate glass syringes connected by a Luer-lock stopcock. c. Force the contents back and forth between the syringes for a minimum of 15 minutes until a thick, white, stable emulsion is formed.[27] d. Test the emulsion stability by dispensing a small drop into a beaker of water. A stable emulsion will hold its shape and not disperse.[27] The final concentration of MOG in the emulsion will be 1 mg/mL.
-
Preparation of Pertussis Toxin: Reconstitute PTX in sterile PBS to the desired concentration (e.g., 200 ng/0.1 mL). Prepare fresh on the day of use.
-
Immunization (Day 0): a. Anesthetize the mice (e.g., using isoflurane). b. Subcutaneously inject a total of 0.2 mL of the MOG/CFA emulsion per mouse, distributing it over two sites on the upper back/flanks (0.1 mL per site).[5][10] c. Within two hours of the emulsion injection, administer the first dose of PTX (e.g., 200 ng in 0.1 mL) intraperitoneally (i.p.).[5]
-
Booster (Day 2): a. Administer a second i.p. injection of PTX (e.g., 200 ng in 0.1 mL).[4][26]
-
Monitoring: a. Begin daily monitoring of mice for clinical signs of EAE and body weight starting around day 7 post-immunization. b. Use a standard 0-5 clinical scoring system: 0=No signs; 1=Limp tail; 2=Hind limb weakness; 3=Hind limb paralysis; 4=Hind and forelimb paralysis; 5=Moribund or dead.
Protocol: T-Cell Proliferation Assay (³H-Thymidine Incorporation)
This protocol is based on methodologies described for measuring antigen-specific T-cell responses.[12][25]
Materials:
-
Splenocytes or lymph node cells isolated from MOG (35-55)-immunized mice (e.g., 10-14 days post-immunization).
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin.
-
MOG (35-55) peptide solution.
-
Mitomycin C-treated syngeneic spleen cells (as APCs).
-
96-well round-bottom culture plates.
-
³H-Thymidine.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Cell Preparation: Isolate splenocytes from immunized mice and prepare a single-cell suspension.
-
APC Preparation: Prepare syngeneic APCs from a naive mouse by treating splenocytes with Mitomycin C (to prevent their proliferation) and washing thoroughly.
-
Cell Culture: a. Seed the 96-well plate with responder T cells (e.g., 2 x 10⁵ cells/well) and APCs (e.g., 2 x 10⁵ cells/well).[25] b. Add MOG (35-55) peptide to triplicate wells at various concentrations (e.g., 0, 2, 20 µg/mL).[25] Include a positive control (e.g., Concanavalin A) and a negative control (no peptide). c. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
³H-Thymidine Pulse: a. During the final 16-18 hours of incubation, add 1 µCi of ³H-Thymidine to each well.
-
Harvesting and Counting: a. Harvest the cells onto glass fiber filters using a cell harvester. b. Measure the incorporated radioactivity using a liquid scintillation counter. c. Proliferation is expressed as counts per minute (cpm).
Protocol: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is a generalized procedure for detecting cytokine-producing T cells.[28][29][30]
Materials:
-
Splenocytes or CNS-infiltrating lymphocytes from EAE mice.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorescently-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD4).
-
Fixation/Permeabilization buffer kit (e.g., from eBioscience or BD Biosciences).
-
Fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-17).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: a. Prepare a single-cell suspension at 1-2 x 10⁶ cells/mL in complete culture medium. b. Stimulate the cells with a stimulation cocktail (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.[29] This traps newly synthesized cytokines inside the cell.
-
Surface Staining: a. Wash the cells with staining buffer (PBS + 2% FBS). b. Incubate the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 20-30 minutes at 4°C in the dark.[30] c. Wash the cells to remove unbound antibodies.
-
Fixation and Permeabilization: a. Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells, then resuspend in a permeabilization buffer and incubate for 10-15 minutes. This allows antibodies to access intracellular targets.
-
Intracellular Staining: a. Add fluorescently-conjugated anti-cytokine antibodies (diluted in permeabilization buffer) to the cells. b. Incubate for 30 minutes at room temperature or 4°C in the dark.[30]
-
Acquisition: a. Wash the cells to remove unbound intracellular antibodies. b. Resuspend the cells in staining buffer. c. Analyze the samples on a flow cytometer, gating first on live cells, then on CD4+ T cells, and finally assessing the percentage of cells positive for IFN-γ and IL-17.
Protocol: Immunohistochemistry (IHC) for Demyelination
This protocol outlines staining for myelin and inflammatory infiltrates in spinal cord sections.[9][14][31]
Materials:
-
Spinal cords from perfused EAE and control mice, fixed in 4% paraformaldehyde and paraffin-embedded or frozen.
-
Microtome.
-
Staining jars and reagents for Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).
-
Primary antibodies (e.g., anti-CD45 for leukocytes, anti-MBP for myelin).[31]
-
Appropriate secondary antibodies and detection reagents (e.g., HRP-DAB system).
-
Microscope and image analysis software.
Procedure:
-
Sectioning: Cut transverse or longitudinal sections of the spinal cord (e.g., 5-10 µm thick) and mount them on slides.
-
Staining for Inflammation (H&E): a. Deparaffinize and rehydrate the sections. b. Stain with Hematoxylin, rinse, differentiate in acid alcohol, and then counterstain with Eosin. c. Dehydrate and mount the slides. Inflammatory infiltrates will be visible as clusters of dark blue nuclei.
-
Staining for Demyelination (LFB): a. Deparaffinize and hydrate (B1144303) sections. b. Incubate slides in Luxol Fast Blue solution overnight at 56-60°C. c. Differentiate the sections to remove LFB from gray matter, leaving the myelin sheaths stained blue/green. d. Counterstain with H&E or cresyl violet if desired. Areas of demyelination will appear as pale, unstained regions within the white matter.[9]
-
Immunohistochemistry (e.g., for Myelin Basic Protein - MBP): a. Perform antigen retrieval on the sections. b. Block endogenous peroxidases and non-specific binding sites. c. Incubate with a primary antibody against MBP overnight at 4°C. d. Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. e. Develop the signal with a chromogen like DAB. f. Counterstain with hematoxylin, dehydrate, and mount. Loss of MBP staining indicates demyelination.
-
Analysis: Quantify the area of inflammation and demyelination using a microscope and image analysis software.
Conclusion
The MOG (35-55) peptide serves as a powerful tool to induce a T-cell-mediated autoimmune response that recapitulates many key features of Multiple Sclerosis. The mechanism of action involves the peripheral activation and differentiation of MOG-specific CD4+ Th1 and Th17 cells, which subsequently infiltrate the central nervous system. Upon reactivation within the CNS, these cells orchestrate a complex inflammatory cascade involving a host of cytokines, chemokines, and recruited immune cells, ultimately leading to focal demyelination, axonal injury, and the onset of neurological deficits. A thorough understanding of these cellular and molecular events, facilitated by the experimental models and protocols detailed in this guide, is paramount for the continued development of novel therapeutic strategies aimed at mitigating autoimmune neuroinflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. redoxis.se [redoxis.se]
- 5. oncotarget.com [oncotarget.com]
- 6. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 7. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 8. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 12. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 13. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody response in MOG(35-55) induced EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | T Follicular Helper-Like Cells Are Involved in the Pathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 18. The role of CD8+ T cells and their local interaction with CD4+ T cells in myelin oligodendrocyte glycoprotein35-55-induced experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. Immune regulatory CNS-reactive CD8+T cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antigen-specific modulation of chronic experimental autoimmune encephalomyelitis in humanized mice by TCR-like antibody targeting autoreactive T-cell epitope | Life Science Alliance [life-science-alliance.org]
- 22. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. oncotarget.com [oncotarget.com]
- 25. mednexus.org [mednexus.org]
- 26. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 27. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 28. med.virginia.edu [med.virginia.edu]
- 29. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 30. anilocus.com [anilocus.com]
- 31. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]
MOG (35-55) as a Target Autoantigen in Demyelinating Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) has emerged as a critical autoantigen in a spectrum of inflammatory demyelinating diseases of the central nervous system (CNS), now recognized as MOG Antibody-Associated Disease (MOGAD). Distinct from Multiple Sclerosis (MS), MOGAD is defined by the presence of serum IgG antibodies against conformationally intact MOG. This technical guide provides an in-depth overview of MOGAD, with a focus on its presentation in the adult population aged 35-55. It covers the underlying pathophysiology, diagnostic methodologies, relevant animal models, and key clinical data, offering a comprehensive resource for researchers and professionals in drug development.
Introduction: MOGAD as a Distinct Disease Entity
Myelin Oligodendrocyte Glycoprotein is a glycoprotein uniquely expressed on the outer surface of oligodendrocyte membranes and myelin sheaths in the CNS.[1] While its precise function is still under investigation, it is believed to play a role in myelin sheath stability and the modulation of the immune system.[1][2] For years, MOG was a candidate autoantigen in MS, but with the development of sensitive cell-based assays (CBAs), it has become clear that anti-MOG antibodies define a separate disease entity, MOGAD.[3][4]
Unlike MS, MOGAD shows no significant female or racial predominance.[1][5] The disease course can be monophasic or relapsing, with disability accumulating primarily from attacks rather than progressive neurodegeneration.[1][6] In adults, the mean age of onset is typically in the early to mid-30s, making the 35-55 age group a highly relevant demographic for studying the disease's chronic and relapsing forms.[4][7][8]
Pathophysiology: The Effector Mechanisms of MOG Antibodies
The pathogenic role of MOG-IgG is supported by evidence from both in vitro studies and animal models. Upon crossing the blood-brain barrier, MOG antibodies mediate damage to oligodendrocytes and myelin through several key effector mechanisms.[9]
Key Pathogenic Pathways:
-
Complement-Dependent Cytotoxicity (CDC): MOG-IgG, primarily of the IgG1 subclass, can bind to MOG on the oligodendrocyte surface and activate the classical complement pathway.[2][10] This cascade leads to the generation of anaphylatoxins (C3a, C5a) that promote inflammation and the formation of the Membrane Attack Complex (MAC), which can directly lyse oligodendrocytes.[11][12] While complement is activated in MOGAD, MAC formation may be less pronounced than in Neuromyelitis Optica Spectrum Disorder (NMOSD).[11][12]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): MOG-IgG acts as an opsonin, coating MOG-expressing cells. The Fc portion of the antibody is then recognized by Fcγ receptors (like CD16) on immune effector cells, most notably Natural Killer (NK) cells.[13][14][15] This engagement triggers the NK cell to release cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis in the target oligodendrocyte.[15]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and microglia can also recognize antibody-coated oligodendrocytes via Fc receptors, leading to their engulfment and clearance.[13]
-
T-Cell Involvement: The inflammatory environment is amplified by MOG-specific T-cells, particularly CD4+ helper T-cells, which are thought to be activated in the periphery and re-activated within the CNS. These T-cells help sustain the B-cell response and produce pro-inflammatory cytokines that contribute to blood-brain barrier breakdown and further immune cell infiltration.[2][9][16]
Quantitative Clinical Data in Adult MOGAD
Data from multiple cohorts provide a quantitative picture of MOGAD presentation and course in adults, a significant portion of whom fall within the 35-55 age range.
Table 1: Demographics and Clinical Presentation in Adult MOGAD
| Feature | Value | Reference(s) |
|---|---|---|
| Age of Onset | Peak: 30-40 years; Median: ~33-39.5 years | [4][7][8] |
| Sex Ratio (F:M) | Approx. 1:1 to 1.3:1 | [1][4] |
| Common Initial Phenotypes | Optic Neuritis (often bilateral), Transverse Myelitis | [7][8][17][18] |
| Disease Course | Relapsing course observed in ~50-60% of patients |[19][20][21] |
Table 2: Laboratory and Biomarker Data in Adult MOGAD
| Parameter | Finding | Reference(s) |
|---|---|---|
| MOG-IgG Titer | Higher titers (e.g., ≥1:32 - ≥1:100) associated with higher relapse risk | [19][22] |
| CSF Pleocytosis | Present in >50% of patients during an attack | [1] |
| CSF Oligoclonal Bands | Typically absent or transient (present in ~15% of cases) | [1] |
| Serum Complement | Levels of C3a, C4a, C5a may be elevated during attacks |[9][10] |
Key Experimental Protocols
MOG-IgG Detection by Live Cell-Based Assay (CBA)
The gold standard for MOGAD diagnosis is the detection of MOG-IgG using a live CBA, which preserves the native conformation of the MOG protein.[23][24]
Methodology Overview:
-
Cell Culture & Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transfected with a plasmid vector encoding full-length human MOG. A parallel culture is transfected with an empty vector to serve as a negative control.[3]
-
Patient Sample Preparation: Patient serum is diluted (typically a screening dilution of 1:20) in a blocking buffer.[23]
-
Incubation: The live, non-fixed transfected HEK293 cells are incubated with the diluted patient serum, allowing any MOG-specific antibodies to bind to the MOG expressed on the cell surface.
-
Secondary Antibody Staining: After washing to remove unbound antibodies, the cells are incubated with a fluorescently-labeled secondary antibody that detects human IgG (e.g., Alexa Fluor 488-conjugated anti-human IgG).[23]
-
Data Acquisition & Analysis (Flow Cytometry): Cells are analyzed on a flow cytometer. The Mean Fluorescence Intensity (MFI) is measured for both the MOG-transfected and empty vector-transfected cells. A positive result is determined by the ratio of the MFI from MOG-transfected cells to the MFI of control cells, with a predefined cutoff (e.g., a ratio ≥2.5) indicating seropositivity.[3][23]
-
Endpoint Titer Determination: For positive samples, serial dilutions are performed to determine the highest dilution at which binding is still detectable, reported as the endpoint titer.[23]
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
The MOG35-55 EAE model in C57BL/6 mice is a robust and widely used animal model to study the autoimmune response against MOG and to test potential therapeutics.[25][26]
Methodology Overview:
-
Animal Model: Female C57BL/6 mice, typically 9-13 weeks old, are used.[25]
-
Antigen Emulsion Preparation: An emulsion is prepared by mixing an aqueous solution of MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK) with Complete Freund's Adjuvant (CFA) in a 1:1 ratio. The CFA must be supplemented with Mycobacterium tuberculosis.[26][27]
-
Immunization (Day 0): Mice are anesthetized and injected subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion, for a total dose of 200-300 µg of MOG peptide per mouse.[27][28]
-
Pertussis Toxin (PTX) Administration: PTX is used as an additional adjuvant to facilitate the entry of pathogenic T-cells into the CNS.[25] Mice receive an intraperitoneal (i.p.) injection of PTX (e.g., 400-500 ng) on Day 0 (shortly after immunization) and again on Day 2.[27][28]
-
Clinical Monitoring: Mice are weighed and scored daily for clinical signs of EAE, typically starting around day 7 post-immunization. The disease usually manifests as an ascending flaccid paralysis.[28]
Table 3: Standard EAE Clinical Scoring Scale
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or partial paralysis |
| 3 | Complete hind limb paralysis |
| 4 | Complete hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Source:[28]
Conclusion and Future Directions
MOGAD is a distinct neuroinflammatory disorder where MOG-IgG antibodies drive pathology through mechanisms including complement activation and antibody-dependent cytotoxicity. In the 35-55 age group, the disease often follows a relapsing course, making this demographic critical for the development of effective long-term immunotherapies. Accurate diagnosis using live cell-based assays is paramount to distinguish MOGAD from MS and NMOSD, ensuring appropriate patient management. The MOG35-55 EAE model remains an invaluable tool for dissecting disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Future research should focus on identifying reliable biomarkers to predict disease course and on developing targeted therapies that specifically inhibit the pathogenic actions of MOG antibodies, moving beyond broad immunosuppression.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. mdpi.com [mdpi.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Clinical, Demographic, and Radiological Characteristics of Patients Demonstrating Antibodies Against Myelin Oligodendrocyte Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complement-dependent and -independent pathomechanisms of myelin oligodendrocyte glycoprotein (MOG)-Abs: implications for therapeutic strategies in MOG-antibody-associated disease (MOGAD) - ean.org [ean.org]
- 7. Age-Related Clinical Presentation of MOG-IgG Seropositivity in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical characteristics and factors associated with recurrence and long-term prognosis in patients with MOGAD [frontiersin.org]
- 9. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Different Complement Activation Patterns Following C5 Cleavage in MOGAD and AQP4-IgG+NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. MOGAD patient autoantibodies induce complement, phagocytosis, and cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-dependent cellular cytotoxicity - Wikipedia [en.wikipedia.org]
- 15. Understanding antibody-dependent cellular cytotoxicity | Abcam [abcam.com]
- 16. The Potential Pathogenicity of Myelin Oligodendrocyte Glycoprotein Antibodies in the Optic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical and Radiographic Features of a Cohort of Adult and Pediatric Subjects in the Pacific Northwest with Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease (MOGAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical characteristics and factors associated with recurrence and long-term prognosis in patients with MOGAD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mogproject.org [mogproject.org]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 21. Predictors of relapse in MOG antibody associated disease: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The nomogram model predicts relapse risk in myelin oligodendrocyte glycoprotein antibody-associated disease: a single-center study [frontiersin.org]
- 23. High level of agreement in a fixed vs. live cell-based assay for antibodies to myelin oligodendrocyte glycoprotein in a real-world clinical laboratory setting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. neurology.org [neurology.org]
- 25. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 26. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Discovery and Characterization of MOG (35-55) as a Key Encephalitogenic Peptide
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The identification of specific peptide sequences that can trigger autoimmune responses has been a cornerstone of research into diseases like Multiple Sclerosis (MS). Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath. While a minor constituent, it is a primary target for autoimmune attacks in demyelinating diseases. The peptide fragment spanning amino acids 35-55 of MOG, commonly referred to as MOG (35-55), has been unequivocally identified as a potent encephalitogenic peptide. Its ability to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, particularly C57BL/6 mice, has made it an indispensable tool for studying MS pathogenesis and for the preclinical evaluation of novel therapeutics.[1][2][3] This guide provides an in-depth overview of the core evidence, experimental protocols, and immunological mechanisms that established MOG (35-55) as a pivotal molecule in autoimmune research.
The Path to Discovery: From Myelin to Peptide
The journey to pinpointing MOG (35-55) as a key player in neuroinflammation followed a logical progression. Researchers first observed that autoimmune responses in MS and EAE were directed against components of the myelin sheath. This led to the investigation of various myelin proteins. Through systematic testing of different protein fragments, the 35-55 region of MOG was identified as the immunodominant epitope capable of initiating a robust, T-cell-driven autoimmune response that recapitulates many of the pathological hallmarks of MS.
Core Experimental Evidence: Induction of EAE
The primary evidence for the encephalitogenicity of MOG (35-55) comes from its ability to consistently induce EAE. Immunization of C57BL/6 mice with this peptide leads to the development of a chronic-progressive paralysis characterized by CNS inflammation, demyelination, and axonal damage.[1][4]
Quantitative Data Summary
The following tables summarize typical quantitative data from MOG (35-55)-induced EAE experiments.
Table 1: Clinical Scoring of EAE Clinical signs are typically scored on a 0-5 scale following immunization. The disease onset is usually observed around 10-14 days post-immunization, with peak severity reached by days 18-22.[5]
| Day Post-Immunization | Mean Clinical Score (± SEM) | Disease Incidence (%) |
| 10 | 0.5 ± 0.2 | 20-30% |
| 14 | 1.5 ± 0.3 | 70-80% |
| 18 | 2.5 ± 0.4 | ~100% |
| 22 | 3.0 ± 0.5 | ~100% |
| 30 | 2.8 ± 0.5 | ~100% |
| Note: Data synthesized from typical results presented in literature such as[1][5]. |
Table 2: Immunological and Histopathological Findings Analysis of tissues from EAE mice reveals the cellular and molecular basis of the disease.
| Parameter | MOG (35-55) EAE Mice | Control Mice | Reference |
| CNS Histology | |||
| Inflammatory Infiltrates (cells/mm²) | High (Mononuclear cells) | None/Minimal | [4] |
| Demyelination (% area) | Significant | None | [4] |
| CNS Immune Cells | |||
| CD4+ T-cell Infiltration | Markedly Increased | Baseline | [4][6] |
| CD8+ T-cell Infiltration | Increased | Baseline | [4][6] |
| Splenocyte Analysis | |||
| MOG (35-55) Specific T-cell Proliferation (CPM) | High | Low | [5][6][7] |
| IFN-γ Production (pg/mL) | Significantly Increased | Baseline | [3][6] |
| IL-17 Production (pg/mL) | Significantly Increased | Baseline | [3][8] |
| IL-10 Production (pg/mL) | Variable / Slightly Increased | Baseline | [3] |
Detailed Experimental Protocols
Reproducible induction of EAE is critical for research. The following protocols are synthesized from established methodologies.[2][4][9]
MOG (35-55) Peptide Preparation
-
Synthesis and Purification : The MOG (35-55) peptide (sequence: MEVGWYRPPFSRVVHLYRNGK) is synthesized using standard solid-phase peptide synthesis.[10][11] It is crucial that the final product is purified by high-performance liquid chromatography (HPLC) to >95% purity to ensure consistency and remove toxic contaminants.[10]
-
Solubilization : The lyophilized peptide is dissolved in sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) and then diluted in PBS to the final working concentration.
EAE Induction Protocol
This protocol is standard for inducing EAE in female C57BL/6 mice, aged 8-12 weeks.
-
Preparation of Emulsion :
-
Dissolve MOG (35-55) peptide in sterile PBS to a concentration of 2-3 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra to a final concentration of 4-5 mg/mL.
-
Create a water-in-oil emulsion by mixing equal volumes of the MOG (35-55) solution and the supplemented CFA. Emulsify by sonicating or syringing until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Immunization Procedure :
-
Day 0 : Anesthetize the mouse. Inject a total of 200 µL of the emulsion subcutaneously (s.c.) distributed over two sites on the flank (100 µL per site).
-
Administer 100-200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.) injection. PTX acts as an adjuvant and facilitates the entry of immune cells into the CNS.
-
Day 2 : Administer a second dose of 100-200 ng of PTX (i.p.).
-
-
Clinical Monitoring :
-
Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE.
-
Assign scores based on a standard scale:
-
0 : No clinical signs.
-
1 : Limp tail.
-
2 : Hind limb weakness or wobbly gait.
-
3 : Partial hind limb paralysis.
-
4 : Complete hind limb paralysis.
-
5 : Moribund state or death.
-
-
Immunological Mechanisms and Signaling Pathways
The encephalitogenicity of MOG (35-55) is mediated primarily by autoreactive CD4+ T helper cells.[3] The peptide contains the necessary binding motifs for the Major Histocompatibility Complex (MHC) class II molecules of susceptible mouse strains (I-Ab in C57BL/6 mice).
T-Cell Activation and Differentiation
-
Antigen Presentation : Following immunization, professional Antigen Presenting Cells (APCs), such as dendritic cells and macrophages, uptake and process the MOG (35-55) peptide. They present the peptide on their MHC class II molecules.
-
T-Cell Recognition : Naive CD4+ T-cells with T-cell receptors (TCRs) specific for the MOG (35-55)-MHC II complex recognize and bind to it in secondary lymphoid organs.
-
Activation and Differentiation : This recognition, along with co-stimulatory signals from the APC, activates the T-cell. In the pro-inflammatory cytokine milieu induced by CFA, these T-cells differentiate predominantly into Th1 and Th17 effector cells.
-
CNS Infiltration : Activated Th1 and Th17 cells cross the blood-brain barrier, enter the CNS, and are reactivated by local APCs (like microglia) presenting the endogenous MOG peptide on myelin.
-
Neuroinflammation : Reactivated T-cells release a cascade of pro-inflammatory cytokines (e.g., IFN-γ from Th1, IL-17 from Th17) that recruit other immune cells, activate microglia, and lead to demyelination, oligodendrocyte damage, and axonal injury.[3][8] The IL-23/IL-17 axis and associated JAK/STAT signaling pathways are critical for the function of pathogenic Th17 cells in this context.[3]
Conclusion
The discovery of MOG (35-55) as a potent encephalitogenic peptide was a landmark achievement in the field of neuroimmunology. It provided researchers with a reliable and robust tool to model the complex immunopathology of Multiple Sclerosis. The detailed understanding of its mechanism of action, from T-cell activation and signaling to the induction of CNS inflammation, continues to facilitate the development and screening of next-generation therapeutics aimed at mitigating autoimmune demyelinating diseases.
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. researchgate.net [researchgate.net]
- 3. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 6. mednexus.org [mednexus.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | TRAIL-Mediated Suppression of T Cell Receptor Signaling Inhibits T Cell Activation and Inflammation in Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 9. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 10. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
An in-depth examination of the role of the human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide 35-55 in the pathogenesis of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary literature, focusing on quantitative data, detailed experimental protocols, and key immunological pathways.
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by demyelination and axonal damage.[1] The Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen implicated in the pathology of MS, with the peptide fragment spanning amino acids 35-55 (MOG 35-55) being a primary immunodominant epitope.[2][3] This region is widely utilized to induce EAE in animal models, which shares histopathological and immunological features with human MS.[4] This guide synthesizes primary literature to provide a technical resource on human MOG (35-55) in the context of MS research.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the immunological response to MOG (35-55).
Table 1: T-Cell Proliferation in Response to MOG (35-55) Stimulation
| Cell Type | Stimulant | Concentration | Proliferation (cpm) | Species | Reference |
| CD4+ T cells | MOG (35-55) | 20 µg/mL | 63,953 ± 3284 | Mouse | [5] |
| CD8+ T cells | MOG (35-55) | 20 µg/mL | 21,526 ± 1236 | Mouse | [5] |
Table 2: Cytokine Secretion by T-Cells upon MOG (35-55) Restimulation
| Cell Type | Cytokine | Concentration | Secretion Level (pg/mL) | Species | Reference |
| CD4+ T cells | IFN-γ | 20 µg/mL | 1451.3 ± 59.4 | Mouse | [6] |
| CD8+ T cells | IFN-γ | 20 µg/mL | 803.3 ± 39.2 | Mouse | [6] |
| CD4+ T cells | IL-4 | 20 µg/mL | 298.6 ± 7.7 | Mouse | [6] |
| CD8+ T cells | IL-4 | 20 µg/mL | 245.5 ± 11.8 | Mouse | [6] |
| GDP-L-FS-specific T cells | IL-2 | Not Specified | Significantly higher than MOG(35-55)-specific cells | Human | [7] |
| MOG(35-55)-specific T cells | IL-10 | Not Specified | Significantly higher than GDP-L-FS-specific cells | Human | [7] |
Key Signaling Pathways and Cellular Interactions
The autoimmune response triggered by MOG (35-55) involves a complex interplay of various immune cells and signaling pathways. The following diagrams illustrate these critical processes.
The induction of EAE is a multi-step process involving immunization with the MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by the administration of Pertussis Toxin (PTX) to facilitate the entry of autoreactive T-cells into the CNS.[8]
Upon presentation of the MOG (35-55) peptide by antigen-presenting cells (APCs) via MHC class II molecules, CD4+ T-cells are activated.[1] This activation can lead to the differentiation of Th1 and Th17 cells, which produce pro-inflammatory cytokines like IFN-γ and IL-17, respectively. The IL-23/IL-17 axis is particularly crucial, with IL-17 signaling through the JAK/STAT and NF-κB pathways to perpetuate the inflammatory cascade within the CNS.[1]
Detailed Experimental Protocols
A thorough understanding of the methodologies used to study MOG (35-55) is essential for reproducing and building upon existing research.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is adapted from methodologies described in the literature for inducing EAE in C57BL/6 mice.[8][9]
-
Preparation of MOG (35-55)/CFA Emulsion:
-
Dissolve human MOG (35-55) peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a concentration of 4 mg/mL.
-
Create a 1:1 emulsion of the MOG (35-55) solution and CFA by vigorously vortexing or sonicating until a stable emulsion is formed. The final concentration of MOG (35-55) in the emulsion will be 1 mg/mL.
-
-
Immunization:
-
Anesthetize 8-12 week old female C57BL/6 mice.
-
Subcutaneously inject 100 µL of the MOG (35-55)/CFA emulsion at two distinct sites on the flank (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal injection.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
T-Cell Proliferation Assay
This protocol outlines the steps for measuring the proliferative response of T-cells to MOG (35-55).[5][6]
-
Cell Isolation:
-
Euthanize immunized mice at a desired time point (e.g., peak of disease).
-
Isolate splenocytes or lymph node cells and prepare a single-cell suspension.
-
(Optional) Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Cell Culture:
-
Plate the isolated cells in a 96-well plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
Add MOG (35-55) peptide to the wells at various concentrations (e.g., 0, 2, 10, 20 µg/mL).
-
Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Proliferation:
-
For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Express the results as counts per minute (cpm).
-
Therapeutic Strategies and Future Directions
The central role of MOG (35-55) in driving autoimmune demyelination has made it a key target for therapeutic intervention. Strategies such as inducing oral tolerance with MOG (35-55)-expressing yeasts have shown promise in reducing disease severity in EAE models.[4] Additionally, the development of altered peptide ligands (APLs) and mannan-conjugated MOG (35-55) aims to modulate the T-cell response towards a tolerogenic phenotype.[2][10] A Phase I clinical study using a recombinant T-cell receptor ligand linked to MOG (35-55) has demonstrated safety and tolerability in MS patients.[11]
Future research will likely focus on refining these antigen-specific therapies, understanding the mechanisms of T-cell tolerance induction, and identifying biomarkers to predict therapeutic responses in individuals with multiple sclerosis. The continued use of the MOG (35-55)-induced EAE model will be instrumental in advancing these efforts.
References
- 1. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 5. mednexus.org [mednexus.org]
- 6. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis [mdpi.com]
- 11. RTL therapy for multiple sclerosis: a Phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into MOG-Induced EAE: A Technical Guide for Multiple Sclerosis Research
For researchers, scientists, and drug development professionals, the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG)-induced Experimental Autoimmune Encephalomyelitis (EAE) model stands as a cornerstone for investigating the pathogenesis of multiple sclerosis (MS) and evaluating potential therapeutics. This guide provides an in-depth review of the core methodologies, quantitative data, and critical signaling pathways involved in this widely utilized animal model.
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE can be induced in rodents through active immunization with myelin protein components and Complete Freund's adjuvant (CFA) or by transferring myelin-specific T effector cells.[1] The MOG-induced EAE model, particularly using the MOG35-55 peptide in C57BL/6 mice, is a robust and reproducible model that recapitulates many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis.[2][3][4]
Experimental Protocols: Inducing and Assessing MOG-EAE
The successful induction and evaluation of MOG-EAE relies on a series of well-defined experimental procedures. The following sections detail the critical steps, from antigen preparation to clinical and histological assessment.
MOG35-55 EAE Induction Protocol in C57BL/6 Mice
This protocol is one of the most frequently used methods for inducing a chronic, non-remitting form of EAE.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS) or ddH₂O
-
Syringes and needles
Procedure:
-
Preparation of MOG35-55 Emulsion:
-
Dissolve lyophilized MOG35-55 peptide in sterile PBS or ddH₂O to a final concentration of 2 mg/mL.[5]
-
Prepare CFA containing Mycobacterium tuberculosis H37Ra at a concentration of 2 mg/mL.[5]
-
Create a 1:1 emulsion of the MOG35-55 solution and CFA. This is a critical step and requires thorough mixing, often for at least 10 minutes, until a stable emulsion is formed.[5] A common method is to use two syringes connected by a three-way stopcock to pass the mixture back and forth.[5] The quality of the emulsion can be tested by dispensing a drop into water; a stable emulsion will not disperse.[6]
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Administer Pertussis Toxin intraperitoneally (i.p.). A typical dosage is 200-500 ng per mouse.[9]
-
The PTx is usually given on the day of immunization (Day 0) and again 48 hours later (Day 2).[2][10] The potency of different PTx batches can vary, and it is crucial to titrate the dose to ensure consistent EAE induction.[11]
-
Clinical Scoring of EAE
Daily monitoring and scoring of clinical signs are essential for evaluating disease progression and the efficacy of therapeutic interventions. Several scoring systems exist, with slight variations.
Standard Clinical Scoring Scale:
| Score | Clinical Observations |
| 0 | No clinical signs of disease.[12][13] |
| 0.5 | Limp tail tip.[13] |
| 1 | Limp tail or waddling gait with tail tonicity.[12][13] |
| 1.5 | Limp tail and hind leg issues (e.g., one leg falling through a wire rack).[13] |
| 2 | Limp tail and weak hind legs, wobbly gait.[12][13] |
| 2.5 | Ataxia with partial limb paralysis or dragging of both hind legs.[12][13] |
| 3 | Total paralysis of one hind limb.[12] |
| 3.5 | Total paralysis of one hind limb with partial paralysis of the second.[12] |
| 4 | Total paralysis of both hind limbs.[12] |
| 4.5 | Moribund state.[12] |
| 5 | Death.[12][13] |
Mice typically begin to show clinical symptoms between 9 and 14 days post-immunization, with the peak of the disease occurring around 3-5 days after onset.[5][11]
Histological and Immunological Analysis
To complement clinical scoring, histological analysis of the central nervous system (CNS) is crucial for assessing the underlying pathology.
Key Methodologies:
-
Tissue Preparation: Mice are euthanized and perfused with PBS followed by 4% paraformaldehyde. The brain and spinal cord are then dissected and processed for either paraffin (B1166041) embedding or cryosectioning.[1]
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize inflammatory cell infiltrates.[1]
-
Luxol Fast Blue (LFB): To assess the degree of demyelination.[3]
-
Immunohistochemistry (IHC): To identify specific immune cell populations (e.g., CD4+ T cells, B220+ B cells, Mac-3+ macrophages) and assess axonal damage (e.g., using antibodies against neurofilament).[1][14]
-
-
Flow Cytometry: To quantify and phenotype immune cells isolated from the CNS, spleen, and lymph nodes. This is used to analyze the frequency and activation state of T cells, B cells, and other immune populations.
Quantitative Data in MOG-EAE Models
The following tables summarize key quantitative parameters often reported in MOG-EAE studies. These values can vary depending on the specific protocol, mouse strain, and facility.
Table 1: Typical EAE Induction and Disease Course Parameters
| Parameter | C57BL/6 Mice (MOG35-55) | Reference |
| MOG35-55 Peptide Dose | 200 - 300 µ g/mouse | [8][9] |
| CFA (M. tuberculosis) Dose | 100 - 500 µ g/mouse | [9] |
| Pertussis Toxin (PTx) Dose | 200 - 500 ng/mouse (in two doses) | [9] |
| Disease Onset | 9 - 14 days post-immunization | [5][11] |
| Peak of Disease | Day 16 post-immunization (approx.) | [11] |
| Disease Course | Chronic, non-remitting | [2] |
Table 2: Histopathological Scoring of EAE
| Score | Inflammation (H&E) | Demyelination (LFB) |
| 0 | No inflammatory cells | No demyelination |
| 1 | A few scattered inflammatory cells | Rare foci of demyelination |
| 2 | Organization of inflammatory infiltrates into perivascular cuffs | Scattered and small areas of demyelination |
| 3 | Extensive and widespread perivascular cuffs | Confluent and widespread areas of demyelination |
| 4 | - | Complete sub-pial demyelination |
Note: Scoring systems for histology can vary between laboratories. This table represents a common approach.[1]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms driving EAE pathogenesis is crucial for developing targeted therapies. The following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathways in MOG-EAE Pathogenesis
The development of MOG-EAE is a complex process involving both the adaptive and innate immune systems. Key signaling events include the activation of myelin-specific T cells and B cells in the periphery, their migration to the CNS, and the subsequent inflammatory cascade that leads to demyelination and axonal damage.
Caption: Pathogenesis of MOG-induced EAE.
In the periphery, antigen-presenting cells (APCs) process and present the MOG35-55 peptide to naive CD4+ T cells, leading to their differentiation into pro-inflammatory Th1 and Th17 cells.[15] B cells can also be activated by MOG, leading to the production of MOG-specific antibodies.[16] These activated lymphocytes cross the blood-brain barrier and enter the CNS.[15] Within the CNS, resident APCs like microglia reactivate the T cells, which then release inflammatory cytokines such as IFN-γ (from Th1 cells) and IL-17 (from Th17 cells).[10][15] MOG-specific antibodies can contribute to demyelination through complement-dependent cytotoxicity (CDC) and antibody-dependent cellular cytotoxicity (ADCC).[16][17] This inflammatory cascade ultimately results in damage to the myelin sheath and underlying axons.[2]
Experimental Workflow for a Preclinical Drug Study in MOG-EAE
The MOG-EAE model is a valuable tool for the preclinical evaluation of novel therapeutics for MS. A typical experimental workflow is outlined below.
Caption: Preclinical drug study workflow in MOG-EAE.
This workflow illustrates a typical prophylactic treatment study design. Mice are immunized and monitored daily.[3] Once they reach a predetermined clinical score indicating disease onset, they are randomized into treatment and vehicle control groups.[10] Treatment continues for a defined period, and at the study endpoint, various analyses are performed to assess the efficacy of the therapeutic agent.
Conclusion
The MOG-induced EAE model remains an indispensable tool in MS research. Its ability to mimic key aspects of the human disease allows for the detailed investigation of pathogenic mechanisms and the preclinical testing of new therapies. A thorough understanding of the experimental protocols, quantitative readouts, and underlying signaling pathways, as outlined in this guide, is essential for conducting robust and reproducible research in the field. By standardizing methodologies and carefully interpreting the data, researchers can continue to leverage this powerful model to advance our understanding of MS and develop more effective treatments.
References
- 1. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 6. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]
- 17. Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
The MOG (35-55) Peptide: A Technical Guide to its Structure, Function, and Application in Autoimmune Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) peptide is a crucial tool in the field of neuroimmunology, particularly in the study of autoimmune demyelinating diseases of the central nervous system (CNS) such as multiple sclerosis (MS). This 21-amino acid synthetic peptide, with the sequence H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, represents an immunodominant epitope of the MOG protein.[1] Its encephalitogenic properties, specifically its ability to induce a robust T-cell mediated autoimmune response leading to a condition known as Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, make it an invaluable resource for investigating the pathogenesis of MS and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4][5]
This technical guide provides a comprehensive overview of the structure and function of the MOG (35-55) peptide, with a focus on its application in EAE models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers in their study of autoimmune neuroinflammation.
Structure of the MOG (35-55) Peptide
The primary structure of the MOG (35-55) peptide is a specific sequence of 21 amino acids: MEVGWYRSPFSRVVHLYRNGK.[1][6] This sequence is derived from the extracellular domain of the MOG protein.[6] The peptide's structure is critical for its interaction with components of the immune system, particularly Major Histocompatibility Complex (MHC) class II molecules and T-cell receptors (TCRs). The binding of MOG (35-55) to MHC class II molecules on the surface of antigen-presenting cells (APCs) is a prerequisite for its recognition by specific CD4+ T-cells, which are key mediators of the autoimmune response in EAE.[7][8]
Function in Inducing Experimental Autoimmune Encephalomyelitis (EAE)
The primary function of the MOG (35-55) peptide in a research context is to induce EAE, the most commonly used animal model for human multiple sclerosis.[2][3][9][10] Immunization of susceptible mouse strains, such as C57BL/6, with MOG (35-55) emulsified in Complete Freund's Adjuvant (CFA) triggers a cascade of immunological events that mimic key aspects of MS pathology.[2][4][8][10] This process leads to the activation and expansion of MOG-specific autoreactive T-cells, which then infiltrate the CNS.[2][7]
Once in the CNS, these activated T-cells, primarily CD4+ T-helper cells (Th1 and Th17), orchestrate an inflammatory attack on the myelin sheath, the protective covering of nerve fibers.[9][11] This results in demyelination, oligodendrocyte loss, axonal damage, and the infiltration of other immune cells, leading to the progressive neurological deficits characteristic of EAE and MS.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of MOG (35-55) in EAE models, providing a reference for experimental design and interpretation.
Table 1: EAE Induction and Clinical Scoring
| Parameter | Value/Range | Animal Model | Reference |
| MOG (35-55) Dose for Immunization | 150 - 200 µ g/mouse | C57BL/6 | [4][10] |
| Pertussis Toxin (PTX) Dose | 500 ng/mouse | C57BL/6 | [10] |
| Typical Onset of Clinical Signs | 10 - 14 days post-immunization | C57BL/6 | [4] |
| Peak of Disease | 15 - 21 days post-immunization | C57BL/6 | [9] |
| EAE Clinical Score (Maximum) in Control Groups | 3.0 - 4.0 | C57BL/6 | [9] |
Table 2: Immunological Parameters in MOG (35-55)-Induced EAE
| Parameter | Condition | Value/Range | Reference |
| IL-17 Production (Splenocytes) | EAE Control | ~2100 pg/ml | [9] |
| IFN-γ Production (Splenocytes) | EAE Control | ~1500 pg/ml | [9] |
| IL-17 Production (Splenocytes) | MOG i.v. Tolerized | ~650 pg/ml | [9] |
| IFN-γ Production (Splenocytes) | MOG i.v. Tolerized | ~620 pg/ml | [9] |
| MOG-specific CD4+ T-cells in CNS | Peak of EAE | 7.4% - 10.1% | [12] |
Key Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice with MOG (35-55)
This protocol outlines the standard procedure for inducing a chronic model of EAE.
Materials:
-
MOG (35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Syringes and needles
Procedure:
-
Preparation of MOG (35-55)/CFA Emulsion:
-
Immunization:
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer an intraperitoneal (i.p.) injection of PTX (typically 200-500 ng per mouse) diluted in sterile PBS.[10]
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Clinical scoring is typically performed on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state[10]
-
-
Protocol 2: In Vitro T-cell Proliferation Assay
This assay is used to assess the recall response of MOG (35-55)-specific T-cells.
Materials:
-
Spleen or lymph nodes from MOG (35-55)-immunized mice
-
MOG (35-55) peptide
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE)
-
96-well cell culture plates
Procedure:
-
Cell Isolation:
-
At a desired time point post-immunization (e.g., day 10), harvest spleens and/or draining lymph nodes from immunized mice.
-
Prepare a single-cell suspension.
-
-
Cell Culture:
-
Plate the splenocytes or lymph node cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Add MOG (35-55) peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL) to the wells.
-
-
Proliferation Measurement:
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
For the final 18 hours of incubation, add [³H]-thymidine to each well.
-
Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter. Alternatively, for CFSE-based assays, analyze the cells by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with MOG (35-55) research.
Caption: MOG (35-55) peptide presentation by APCs and subsequent CD4+ T-cell activation.
Caption: Experimental workflow for the induction and analysis of MOG (35-55)-induced EAE.
Conclusion
The MOG (35-55) peptide is an indispensable tool for modeling and investigating autoimmune demyelination. Its well-characterized structure and function in inducing EAE provide a robust platform for dissecting the complex cellular and molecular mechanisms underlying diseases like multiple sclerosis. This guide offers a centralized resource of quantitative data, detailed protocols, and visual aids to facilitate the effective use of MOG (35-55) in research and drug development, ultimately aiming to accelerate the discovery of new therapies for autoimmune disorders of the central nervous system.
References
- 1. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 2. oncotarget.com [oncotarget.com]
- 3. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 4. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpt.com [jpt.com]
- 7. Antigen-specific modulation of chronic experimental autoimmune encephalomyelitis in humanized mice by TCR-like antibody targeting autoreactive T-cell epitope | Life Science Alliance [life-science-alliance.org]
- 8. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 9. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Homology and Immunological Cross-Reactivity of Human MOG (35-55) with Rodent MOG Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a critical autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The immunodominant peptide fragment MOG (35-55) is extensively used to induce EAE in rodents, providing a valuable tool for studying the mechanisms of autoimmune demyelination and for the preclinical evaluation of novel therapeutics. However, subtle differences in the amino acid sequence of MOG (35-55) between humans and rodents can lead to significant variations in the immunological responses they elicit. This technical guide provides a comprehensive overview of the homology between human and rodent MOG (35-55) peptides, detailing their amino acid sequence differences and the resulting impact on T-cell and B-cell responses, cytokine profiles, and downstream signaling pathways. This document aims to equip researchers and drug development professionals with the critical information needed to select the appropriate MOG peptide for their experimental models and to better translate preclinical findings to human disease.
Sequence Homology of Human and Rodent MOG (35-55) Peptides
The primary difference between the human and rodent MOG (35-55) peptides lies in a single amino acid substitution at position 42. In humans, this position is occupied by a Proline (Pro) residue, while in rodents (both mice and rats), it is a Serine (Ser)[1][2][3]. This seemingly minor alteration has profound implications for the peptide's immunogenicity and the nature of the autoimmune response it triggers.
| Species | Amino Acid Sequence (35-55) |
| Human | M-E-V-G-W-Y-R-P-P-F-S-R-V-V-H-L-Y-R-N-G-K |
| Mouse | M-E-V-G-W-Y-R-S-P-F-S-R-V-V-H-L-Y-R-N-G-K |
| Rat | M-E-V-G-W-Y-R-S-P-F-S-R-V-V-H-L-Y-R-N-G-K |
Table 1: Amino Acid Sequence Alignment of MOG (35-55) Peptides. The single amino acid difference at position 42 (highlighted in bold) is the key distinction between the human and rodent sequences.
Comparative Immunological Responses
The Pro42 to Ser42 substitution significantly influences the encephalitogenicity of the MOG (35-55) peptide and the dominant immune pathways activated.
T-Cell Proliferation and Cytokine Profiles
Rodent MOG (35-55) is a potent inducer of a T-cell-mediated autoimmune response, primarily driven by Th1 and Th17 cells. In contrast, human MOG (35-55) is considered weakly encephalitogenic in standard mouse models and tends to elicit a different immunological cascade.
Studies have shown that splenocytes from mice immunized with rodent MOG (35-55) exhibit robust proliferation in response to in vitro restimulation with the same peptide. This proliferation is accompanied by the secretion of high levels of pro-inflammatory cytokines such as IFN-γ (a hallmark of Th1 cells) and IL-17 (characteristic of Th17 cells)[4][5]. While direct quantitative comparisons in the same study are limited, evidence suggests that human MOG (35-55) induces a weaker proliferative response and a different cytokine profile in mice, with some studies indicating a potential shift towards Th2-type responses under certain conditions[6].
| Immune Response Parameter | Rodent MOG (35-55) | Human MOG (35-55) |
| T-Cell Proliferation | High | Low to Moderate |
| IFN-γ Production | High | Lower |
| IL-17 Production | High | Lower |
| IL-4 Production | Low | Potentially Higher |
| IL-10 Production | Variable | Variable |
Table 2: Comparative T-Cell Responses to Rodent and Human MOG (35-55) Peptides in Murine Models. This table summarizes the general trends observed in T-cell proliferation and cytokine production. Actual values can vary based on the specific experimental setup.
B-Cell Activation and Antibody Isotype Production
A critical distinction in the immune response to human versus rodent MOG (35-55) lies in the involvement of B-cells and the production of antibodies. EAE induced by rodent MOG (35-55) is largely considered a T-cell-driven disease, with a less prominent role for B-cells[7]. In contrast, the response to human MOG protein in mice is often B-cell dependent[6].
Immunization with rodent MOG (35-55) in C57BL/6 mice leads to the production of anti-MOG antibodies, with a predominance of IgG1 and IgG2a/b isotypes[8][9]. While direct comparative studies on antibody titers induced by the human MOG (35-55) peptide are less common, the overall humoral response is thought to differ, potentially contributing to the distinct pathogenic mechanisms. Some studies suggest that while both human and rat MOG proteins can induce equivalent antibody titers to mouse MOG, the nature of the B-cell response to the human peptide may be a key driver of its unique encephalitogenicity[6].
| Antibody Isotype | Rodent MOG (35-55) | Human MOG (35-55) |
| IgG1 | Present | Present |
| IgG2a/c | Present | Present |
| IgG2b | Present | Present |
Table 3: General Antibody Isotype Profile in Response to MOG (35-55) Immunization in Mice. While both peptides can induce various IgG isotypes, the functional role and the fine specificity of the antibody response are thought to differ.
Signaling Pathways in T-Cell Activation
The activation of T-cells upon recognition of the MOG (35-55) peptide presented by antigen-presenting cells (APCs) initiates a complex cascade of intracellular signaling events. The T-cell receptor (TCR) signaling pathway is central to this process, leading to the activation of downstream pathways such as the JAK/STAT and NF-κB pathways, which ultimately drive T-cell proliferation, differentiation, and cytokine production[4][10].
While the fundamental components of these pathways are conserved, the subtle differences in the interaction between the TCR and the human versus rodent MOG (35-55)-MHC complex can potentially lead to differential activation of these signaling cascades. For instance, the strength and duration of TCR signaling can influence the differentiation of T-cells into Th1, Th2, or Th17 lineages.
Below are diagrams illustrating the general TCR and JAK/STAT signaling pathways activated by MOG (35-55).
References
- 1. A conformational study of the human and rat encephalitogenic myelin oligodendrocyte glycoprotein peptides 35-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental Autoimmune Encephalomyelitis in Mice [mdpi.com]
- 4. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 7. Influence of type I IFN signaling on anti-MOG antibody-mediated demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on MOG (35-55) Receptor Binding and T-Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG), a key autoantigen in the central nervous system (CNS), is implicated in demyelinating diseases such as multiple sclerosis (MS). The peptide fragment spanning amino acids 35-55 of MOG is a potent encephalitogen used to induce Experimental Autoimmune Encephalomyelitis (EAE), a widely studied animal model for MS.[1][2][3] Understanding the molecular interactions of MOG (35-55) with immune cells, particularly T-cells, is crucial for developing targeted immunotherapies. This guide provides a detailed overview of MOG (35-55) receptor binding, the subsequent T-cell activation pathways, and associated experimental methodologies.
MOG (35-55) Receptor Binding
The primary interaction of the MOG (35-55) peptide in initiating an adaptive immune response occurs through its presentation by antigen-presenting cells (APCs) to T-cells. This process involves the binding of MOG (35-55) to Major Histocompatibility Complex (MHC) class II molecules on the surface of APCs, which is then recognized by the T-cell receptor (TCR) on CD4+ T-cells.
Binding to MHC Class II Molecules
The MOG (35-55) peptide binds to specific alleles of MHC class II molecules, such as H2-IAb in mice and HLA-DR2 in humans.[4] The affinity of this binding is a critical determinant of the peptide's immunogenicity. Studies have shown that modifications to the MOG (35-55) peptide sequence can alter its binding affinity for MHC molecules and consequently modulate the T-cell response. For instance, a substitution at position 45 from serine to aspartic acid in the MOG (35-55) peptide results in a 200-fold reduction in its affinity for the I-Ab MHC class II molecule.[5]
Surface Plasmon Resonance (SPR) is a common technique used to measure the binding affinity between MOG (35-55) and MHC molecules. While specific KD values are distributed across various studies and depend on the specific MHC allele and experimental conditions, the relative affinities play a significant role in T-cell activation.
T-Cell Activation Pathways
Upon recognition of the MOG (35-55)-MHC II complex by the TCR, a cascade of intracellular signaling events is initiated within the T-cell, leading to its activation, proliferation, and differentiation into effector T-cells, primarily Th1 and Th17 cells, which are pathogenic in EAE.
Key Signaling Pathways
Several signaling pathways are implicated in MOG (35-55)-induced T-cell activation:
-
TCR Signaling Pathway: This is the primary pathway initiated upon TCR engagement. It involves the phosphorylation of downstream molecules such as CD3ζ and LCK, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of genes involved in T-cell activation and cytokine production.[6]
-
JAK/STAT Pathway: Cytokines produced during the immune response, such as IL-12 and IL-23, activate the JAK/STAT pathway. In the context of MOG (35-55) induced EAE, the IL-23/IL-17 axis is crucial, and signaling through this pathway involves the phosphorylation of JAK/STAT-1 and STAT-4.[7][8]
-
RhoA Pathway: The small GTPase RhoA has been shown to be essential for T-cell activation and encephalitogenic potential. T-cells lacking RhoA exhibit reduced proliferation and pro-inflammatory cytokine production in response to MOG (35-55) stimulation.[9]
-
CD74 Signaling: Some therapeutic constructs incorporating MOG (35-55) have been shown to interact with CD74, a receptor for the Macrophage Migration Inhibitory Factor (MIF). This interaction can inhibit MIF signaling and down-regulate inflammatory responses.[10][11]
The following diagram illustrates the general T-cell activation pathway initiated by MOG (35-55).
Quantitative Data on T-Cell Responses
The activation of T-cells by MOG (35-55) leads to their proliferation and the production of a range of cytokines. The tables below summarize representative quantitative data from studies investigating these responses.
Table 1: MOG (35-55)-Induced T-Cell Proliferation
| Cell Type | Stimulus | Assay | Result | Reference |
| Mouse Splenocytes | MOG (35-55) (10 μg/ml) | [3H]-Thymidine Incorporation | Inhibition of proliferation in tolerized mice | [7] |
| Mouse T-cells | MOG (35-55) (50 µg/ml) | CFSE Labeling | RhoA-/- T-cells show reduced proliferation | [9] |
| Mouse Splenocytes | MOG (35-55) | [3H]-Thymidine Incorporation | Reduced proliferation in OM-MOG treated mice | [12] |
| Mouse Splenocytes | MOG (35-55) (0-50 μg/ml) | [3H]-Thymidine Incorporation | Reduced proliferation in mice fed MOG-expressing C. utilis | [13] |
Table 2: MOG (35-55)-Induced Cytokine Production
| Cell Type | Stimulus | Cytokine | Concentration (pg/ml) | Condition | Reference |
| Mouse Splenocytes | MOG (35-55) | IL-17 | 2102.8 ± 306.2 | EAE + PBS i.v. | |
| Mouse Splenocytes | MOG (35-55) | IL-17 | 649.5 ± 69.3 | EAE + MOG i.v. | |
| Mouse Splenocytes | MOG (35-55) | IFN-γ | 1503.5 ± 123.5 | EAE + PBS i.v. | |
| Mouse Splenocytes | MOG (35-55) | IFN-γ | 621.1 ± 141.3 | EAE + MOG i.v. | |
| Human DC-T cell co-cultures | MOG (35-55) | IL-6, IL-10, IFN-γ, TNF-α, TGF-β | Detected | 36-day cultures | [14] |
| Human DC-T cell co-cultures | MOG (35-55) | IL-4, IL-17 | Not detected | 36-day cultures | [14] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of MOG (35-55)-mediated immune responses. Below are summaries of key experimental protocols.
T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)
-
Cell Preparation: Isolate splenocytes or lymph node cells from MOG (35-55)-immunized mice.
-
Cell Culture: Seed 4 x 10^5 cells/well in a 96-well plate in the presence of mitomycin C-treated syngeneic spleen cells as APCs (1 x 10^5 cells/well).[15]
-
Stimulation: Add MOG (35-55) peptide at desired concentrations (e.g., 0-50 μg/ml).[13]
-
Incubation: Culture the cells at 37°C for 48-72 hours.[15][16]
-
[3H]-Thymidine Pulse: Add 1 μCi/well of [3H]-thymidine for the final 8-16 hours of culture.[12][15]
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure [3H]-thymidine incorporation using a scintillation counter.
Cytokine ELISA
-
Cell Culture and Stimulation: Culture 1 x 10^6 cells/ml in a 24-well plate with MOG (35-55) (e.g., 20 μg/ml) and APCs for 24-72 hours.[15]
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Measure the concentration of specific cytokines (e.g., IFN-γ, IL-17, IL-4) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Flow Cytometry for Intracellular Cytokine Staining
-
Cell Stimulation: Stimulate splenocytes (2-3 x 10^6 cells) with MOG (35-55) (e.g., 10 μg/ml) for 12 hours.[7]
-
Surface Staining: Incubate cells with antibodies against surface markers (e.g., CD4, CD8, CD11b) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them.
-
Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular cytokines (e.g., IL-17).
-
Analysis: Analyze the stained cells using a flow cytometer.
The following diagram outlines a typical experimental workflow for studying MOG (35-55) T-cell responses.
Conclusion
The interaction between the MOG (35-55) peptide and the T-cell receptor, in the context of MHC class II presentation, is a critical initiating event in the pathogenesis of EAE. A thorough understanding of the binding kinetics, the intricate signaling pathways involved in T-cell activation, and the resulting functional outcomes is paramount for the development of novel therapeutics for multiple sclerosis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this field. Future research focusing on the structural basis of TCR recognition of the MOG (35-55)-MHC complex and the modulation of downstream signaling pathways holds great promise for the design of more effective and specific immunomodulatory therapies.
References
- 1. pnas.org [pnas.org]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 4. Cyclic MOG35-55 ameliorates clinical and neuropathological features of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ANKRD55 is a key regulator of T cell inflammation in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | RhoA Drives T-Cell Activation and Encephalitogenic Potential in an Animal Model of Multiple Sclerosis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 13. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Human MOG (35-55) in C57BL/6 Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice using the human Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide. This model is a widely used and accepted animal model for studying the pathogenesis of multiple sclerosis (MS) and for the preclinical evaluation of potential therapeutic agents.[1][2][3]
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as the primary animal model for multiple sclerosis.[1][2] The model described here utilizes the C57BL/6 mouse strain, which is immunized with the human MOG 35-55 peptide to induce a chronic form of EAE characterized by ascending flaccid paralysis.[2][4] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for successful EAE induction, clinical monitoring, and data collection.
The induction of EAE in this model involves immunization with an emulsion of MOG 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin (PTX).[1][2] The MOG peptide acts as the antigen, initiating the expansion and differentiation of myelin-specific T cells.[1] CFA serves as a potent adjuvant, stimulating a strong immune response.[2][3] Pertussis toxin is crucial for enhancing the disease development by increasing the permeability of the blood-brain barrier, which facilitates the entry of inflammatory cells into the CNS.[1]
Experimental Data Summary
The following tables summarize typical quantitative data expected from the MOG 35-55 induced EAE model in C57BL/6 mice.
Table 1: Typical EAE Disease Course in C57BL/6 Mice
| Parameter | Expected Outcome |
| Disease Incidence | 80-100%[1] |
| Day of Onset | 9-14 days post-immunization[1][2] |
| Peak of Disease | 3-5 days after onset[1] |
| Peak Clinical Score | 2.5 - 3.5[1] |
| Disease Course | Chronic, with some mice experiencing partial recovery followed by relapse.[1][4] |
Table 2: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs of EAE.[5][6] |
| 0.5 | Limp tail tip.[6] |
| 1 | Limp tail.[5][6] |
| 1.5 | Limp tail and hind limb weakness. |
| 2 | Limp tail and definite hind limb weakness (wobbly gait).[6] |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3 | Limp tail and complete paralysis of both hind limbs.[7] |
| 3.5 | Limp tail, complete hind limb paralysis, and partial front limb paralysis. |
| 4 | Limp tail, complete hind and partial front limb paralysis; mouse is minimally moving but alert.[6][7] |
| 5 | Moribund or dead.[5][6] |
Note: In-between scores (e.g., 0.5, 1.5, 2.5, 3.5) are often used to more accurately describe the clinical picture when a mouse's symptoms fall between two defined scores.[7]
Detailed Experimental Protocol
Materials and Reagents
-
Animals: Female C57BL/6 mice, 9-13 weeks old.[1] Acclimatize mice for at least 7 days before the experiment.[1]
-
Human MOG (35-55) peptide: (Sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis H37Ra.
-
Pertussis Toxin (PTX): From Bordetella pertussis.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Anesthesia: (Optional, if required for injections) e.g., isoflurane (B1672236) or a cocktail of ketamine/xylazine.[3]
-
Syringes: 1 mL and 2.5 mL Luer-lock syringes.
-
Needles: 18G and 27G needles.
-
Three-way stopcock or emulsifying needle.
Protocol
Day 0: Immunization
-
Preparation of MOG/CFA Emulsion:
-
Prepare a 2 mg/mL stock solution of MOG 35-55 peptide in sterile PBS.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
To prepare the emulsion for 10 mice, mix equal volumes of the MOG peptide solution and the CFA solution (e.g., 500 µL of MOG solution and 500 µL of CFA).
-
Emulsify the mixture by drawing it up and down through a three-way stopcock connecting two syringes or by using an emulsifying needle until a thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed in water.
-
-
Immunization Procedure:
-
Anesthetize the mice if necessary.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (total volume of 200 µL per mouse). This delivers a dose of 200 µg of MOG per mouse.
-
-
First Pertussis Toxin (PTX) Injection:
-
Prepare a solution of PTX in sterile PBS at a concentration of 2 µg/mL.
-
Approximately 2-6 hours after the MOG/CFA immunization, inject each mouse intraperitoneally (i.p.) with 100 µL of the PTX solution (200 ng/mouse).[1]
-
Day 1 or 2: Second Pertussis Toxin (PTX) Injection
-
Second PTX Injection:
Day 7 Onwards: Clinical Monitoring
-
Daily Scoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.[1]
-
Score each mouse according to the EAE clinical scoring system (Table 2).
-
Record the body weight of each mouse daily.
-
Provide easily accessible food and water on the cage floor for mice showing signs of paralysis.[8]
-
Visualizations
Experimental Workflow
Caption: Workflow for EAE Induction.
Simplified Signaling Pathway in EAE Pathogenesis
Caption: Key Cellular Events in EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 4. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 5. Passive Experimental Autoimmune Encephalomyelitis in C57BL/6 with MOG: Evidence of Involvement of B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Application Notes and Protocols for In Vivo Preparation of MOG (35-55) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) is a key encephalitogenic peptide fragment used to induce Experimental Autoimmune Encephalomyelitis (EAE) in susceptible animal models, most commonly C57BL/6 mice.[1][2] EAE serves as a valuable preclinical model for human multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[1][3] The proper preparation of the MOG (35-55) peptide for in vivo injection is a critical step for the successful and reproducible induction of EAE. This document provides detailed protocols for the solubilization, emulsification, and administration of MOG (35-55) peptide for in vivo studies.
The immunogenic potential of the MOG (35-55) peptide alone is insufficient to induce EAE. Therefore, it is co-administered with a powerful adjuvant, Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[1] This combination stimulates a robust immune response necessary for the development of the disease. Additionally, Pertussis toxin (PTx) is often administered to enhance the permeability of the blood-brain barrier, facilitating the infiltration of autoreactive T cells into the CNS.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and administration of MOG (35-55) peptide for EAE induction in C57BL/6 mice.
Table 1: Reagent and Stock Solution Concentrations
| Reagent | Stock Concentration | Diluent | Storage |
| MOG (35-55) Peptide | 2 mg/mL | Sterile Saline or ddH₂O | -20°C (can be stored for at least 8 weeks)[4] |
| Mycobacterium tuberculosis H37Ra in CFA | 2 mg/mL to 10 mg/mL | Incomplete Freund's Adjuvant (IFA) | 4°C[1] |
| Pertussis Toxin (PTx) | Varies by manufacturer | Sterile Saline or PBS | As per manufacturer's instructions |
Table 2: Working Solution and Emulsion Preparation
| Component | Final Concentration/Ratio | Notes |
| MOG (35-55) Peptide Solution | 1 mg/mL | Diluted from 2 mg/mL stock solution.[1] |
| MOG (35-55) Emulsion | 1:1 ratio (MOG solution to CFA) | A stable water-in-oil emulsion is critical. |
Table 3: In Vivo Administration Protocol (per C57BL/6 mouse)
| Parameter | Dosage/Volume | Route of Administration | Timing |
| MOG (35-55) Peptide | 35 µg - 300 µg | Subcutaneous (s.c.) | Day 0 |
| MOG/CFA Emulsion | 100 µL - 200 µL | Subcutaneous (s.c.) | Day 0 |
| Pertussis Toxin (PTx) | 200 ng - 500 ng | Intraperitoneal (i.p.) | Day 0 and Day 2[3][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized MOG (35-55) Peptide
-
Preparation: Bring the lyophilized MOG (35-55) peptide vial to room temperature.
-
Reconstitution: Add the appropriate volume of sterile, pyrogen-free saline or double-distilled water (ddH₂O) to achieve a stock solution concentration of 2 mg/mL.[1][4]
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[6] Avoid vigorous shaking to prevent peptide degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1][4]
Protocol 2: Preparation of Complete Freund's Adjuvant (CFA)
-
Weighing: Carefully weigh the desired amount of desiccated, heat-killed Mycobacterium tuberculosis H37Ra.
-
Grinding: Use a mortar and pestle to grind the mycobacteria into a fine powder.[1]
-
Suspension: Add the appropriate volume of Incomplete Freund's Adjuvant (IFA) to the powdered mycobacteria to achieve the desired final concentration (e.g., 2 mg/mL).[1]
-
Mixing: Mix thoroughly to ensure a uniform suspension. This CFA solution can be stored at 4°C.[1]
Protocol 3: Emulsification of MOG (35-55) Peptide with CFA
This is a critical step for successful EAE induction. The goal is to create a stable water-in-oil emulsion.
-
Pre-cooling: Pre-cool the MOG (35-55) peptide solution (1 mg/mL) and the CFA on ice.[1]
-
Syringe Preparation:
-
Draw up the required volume of the MOG (35-55) solution into a sterile glass or Luer-lock syringe.
-
Draw up an equal volume of the CFA into a separate sterile glass or Luer-lock syringe.
-
-
Emulsification using Two Syringes and a Three-Way Stopcock:
-
Emulsification using a Homogenizer:
-
For larger volumes, a homogenizer can be used to create a stable emulsion. Follow the manufacturer's instructions for optimal settings.
-
Caution: CFA contains mycobacteria and should be handled with appropriate safety precautions in a biosafety cabinet. Avoid contact with skin and eyes.[1]
Protocol 4: In Vivo Administration
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation: Anesthetize the C57BL/6 mice using an appropriate anesthetic agent.
-
MOG/CFA Emulsion Injection:
-
Pertussis Toxin (PTx) Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer the appropriate dose of PTx via intraperitoneal (i.p.) injection.[3]
-
-
Post-Injection Monitoring:
-
Monitor the animals daily for clinical signs of EAE, which typically appear 9-14 days post-immunization.[1]
-
Provide supportive care, including easy access to food and water, for animals showing signs of paralysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of MOG (35-55) peptide for in vivo injection and the subsequent induction of EAE.
Caption: Workflow for MOG (35-55) peptide preparation and EAE induction.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]
- 3. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]
- 4. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. genaxxon.com [genaxxon.com]
Application Notes and Protocols for Adjuvants in MOG (35-55) Induced EAE Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of adjuvants in the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide. EAE is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system, multiple sclerosis (MS). The appropriate choice and application of adjuvants are critical for a robust and reproducible disease model.
Introduction to Adjuvants in EAE
The MOG (35-55) peptide alone is not sufficiently immunogenic to induce EAE in most mouse strains. Therefore, potent adjuvants are required to elicit the necessary autoimmune response. The most common adjuvant system for this model is a combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTX). CFA creates a depot of antigen and stimulates a strong inflammatory response, while PTX facilitates the entry of pathogenic T cells into the central nervous system (CNS).[1][2][3][4] Alternative adjuvants, such as Glucan Particles (GPs), are being explored to mitigate some of the side effects associated with CFA.
Quantitative Data on Adjuvant Efficacy
The choice of adjuvant significantly impacts the incidence, onset, and severity of EAE. The following table summarizes quantitative data from studies utilizing different adjuvant strategies for MOG (35-55) immunization in C57BL/6 mice.
| Adjuvant System | Disease Incidence | Mean Day of Onset | Mean Peak Clinical Score | Key Findings | Reference |
| CFA + PTX | 80-100% | 9-14 days | 2.5 - 3.5 | Gold standard for robust, monophasic EAE induction.[1][2] | [1][2][5] |
| Glucan Particles (GPs) + PTX | ~100% | 11.6 days | ~3.0 | Comparable disease induction to CFA with significantly less injection site inflammation.[6] | [6] |
| CFA without PTX | Lower incidence, variable | Delayed (~20 days) | Milder (1.0 - 2.0) | Results in a milder, more chronic disease course.[7] | [7] |
Signaling Pathways
Complete Freund's Adjuvant (CFA) Signaling
CFA contains heat-killed Mycobacterium tuberculosis, which activates the innate immune system through Pattern Recognition Receptors (PRRs), primarily Toll-like Receptors (TLRs). The mycobacterial components are recognized by TLR2, TLR4, and TLR9 on antigen-presenting cells (APCs) like dendritic cells and macrophages.[2][8][9] This recognition triggers a downstream signaling cascade through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB.[2][8][9] This results in the production of pro-inflammatory cytokines, including IL-6 and IL-23, which are crucial for the differentiation of pathogenic Th17 cells.[8]
Pertussis Toxin (PTX) Signaling
Pertussis Toxin acts by ADP-ribosylating the alpha subunit of inhibitory G-proteins (Gαi/o).[1][10] This modification uncouples the G-protein from its G-protein coupled receptor (GPCR), rendering the inhibitory signaling pathway inactive.[1][10] Consequently, adenylyl cyclase is no longer inhibited, leading to an accumulation of intracellular cyclic AMP (cAMP).[10][11] This disruption of GPCR signaling, particularly chemokine receptors, is thought to facilitate the entry of activated T cells across the blood-brain barrier into the CNS.[1]
Experimental Protocols
Protocol 1: EAE Induction with MOG (35-55) and CFA/PTX in C57BL/6 Mice
This is the most common and well-established protocol for inducing a monophasic EAE model.
Materials:
-
MOG (35-55) peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile saline
-
Two 1 mL Luer-lock syringes
-
One three-way stopcock
-
27G and 20G needles
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG (35-55) Solution:
-
Reconstitute lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Vortex gently to dissolve. Store on ice.
-
-
Preparation of MOG/CFA Emulsion:
-
Draw 1 mL of the 2 mg/mL MOG (35-55) solution into a 1 mL syringe with a 27G needle.
-
Draw 1 mL of CFA into a separate 1 mL syringe with a 20G needle.
-
Connect the two syringes to a three-way stopcock.
-
Force the contents of the syringes back and forth for at least 10 minutes to create a stable, white, viscous emulsion.
-
To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.[1]
-
-
EAE Monitoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale (see below).
-
Provide food and water on the cage floor for animals with impaired mobility.
-
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Protocol 2: EAE Induction with MOG (35-55) and Glucan Particles (GPs)
This protocol provides an alternative to CFA, potentially reducing injection site reactions.
Materials:
-
MOG (35-55) peptide
-
Glucan Particles (GPs)
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Preparation of MOG/GP Formulation:
-
Follow the manufacturer's instructions for loading the MOG (35-55) peptide onto the Glucan Particles. A typical final concentration would be 200 µg of MOG (35-55) per 100 µL of GP suspension.
-
-
Immunization (Day 0):
-
Inject 100 µL of the MOG/GP formulation subcutaneously.
-
Administer PTX as described in Protocol 1 (200 ng i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of PTX as in Protocol 1.
-
-
EAE Monitoring:
-
Monitor and score the mice daily as described in Protocol 1.
-
Experimental Workflow Diagram
References
- 1. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immunity mediated by TLR9 modulates pathogenicity in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOG35 − 55-induced EAE model of optic nerve inflammation compared to MS, MOGAD and NMOSD related subtypes of human optic neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pertussis Toxin Inhibits Encephalitogenic T-Cell Infiltration and Promotes a B-Cell-Driven Disease during Th17-EAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucan particles as a novel adjuvant for the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected regulatory roles of TLR4 and TLR9 in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 10. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugs & Toxins Affecting GPCR Signaling Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Pertussis toxin modulates the immune response to neuroantigens injected in incomplete Freund's adjuvant: induction of Th1 cells and experimental autoimmune encephalomyelitis in the presence of high frequencies of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MOG (35-55)/CFA Emulsion Induced EAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The induction of EAE in susceptible rodent strains, such as the C57BL/6 mouse, using an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55) and Complete Freund's Adjuvant (CFA), provides a robust and reproducible model to study the autoimmune pathogenesis of MS, including neuroinflammation, demyelination, and axonal damage. This model is invaluable for elucidating disease mechanisms and for the preclinical evaluation of potential therapeutic agents.
The MOG (35-55) peptide corresponds to an immunodominant epitope of the MOG protein, a component of the myelin sheath in the central nervous system (CNS). When emulsified with CFA, which contains heat-killed Mycobacterium tuberculosis, it elicits a potent cell-mediated immune response. The co-administration of pertussis toxin (PTX) further enhances the disease by increasing the permeability of the blood-brain barrier, facilitating the entry of encephalitogenic T cells into the CNS.[1][2][3] The resulting pathology is primarily driven by CD4+ T helper cells, particularly Th1 and Th17 lineages, which orchestrate an inflammatory cascade leading to the clinical signs of EAE.[1][4][5]
These application notes provide a detailed protocol for the induction of EAE using MOG (35-55)/CFA emulsion in C57BL/6 mice, along with expected outcomes and a summary of the key immunological pathways involved.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| MOG (35-55) Peptide (MEVGWYRSPFSRVVHLYRNGK) | Hooke Laboratories | EK-2110 (as part of a kit) | -20°C |
| Complete Freund's Adjuvant (CFA) containing M. tuberculosis (H37Ra) | Sigma-Aldrich | F5881 | 4°C |
| Pertussis Toxin (PTX) | List Biological Laboratories | 180 | 4°C |
| Sterile Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| Sterile 1 mL and 2 mL Luer-Lok Syringes | BD | Various | Room Temperature |
| 19G and 27G Needles | BD | Various | Room Temperature |
| Emulsifying Needle or Three-way Stopcock | Harvard Apparatus | Various | Room Temperature |
| Isoflurane (B1672236) (for anesthesia) | Piramal Critical Care | Various | Room Temperature |
Experimental Protocol
Preparation of MOG (35-55)/CFA Emulsion
Critical Step: The stability and effectiveness of the emulsion are paramount for successful EAE induction.
-
MOG (35-55) Solution: Dissolve lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL. Vortex briefly to ensure complete dissolution.
-
CFA Preparation: Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or inverting the vial multiple times. The recommended concentration of M. tuberculosis in CFA is typically 1 to 5 mg/mL.
-
Emulsification:
-
Draw 1 mL of the 2 mg/mL MOG (35-55) solution into a 2 mL Luer-Lok syringe.
-
Draw 1 mL of the well-suspended CFA into a separate 2 mL Luer-Lok syringe.
-
Connect the two syringes using an emulsifying needle or a three-way stopcock.
-
Force the contents of the syringes back and forth for at least 10-20 minutes until a thick, white, stable emulsion is formed.
-
Quality Control: To test the stability of the emulsion, dispense a small drop onto the surface of cold water. A stable emulsion will form a single, cohesive droplet and will not disperse.
-
Animal Immunization
Animal Model: Female C57BL/6 mice, 8-12 weeks of age, are commonly used.
-
Anesthesia (Optional but Recommended): Anesthetize the mice using isoflurane to minimize stress and ensure accurate administration of the emulsion.
-
Immunization:
-
Draw the MOG (35-55)/CFA emulsion into a 1 mL syringe fitted with a 27G needle.
-
Administer a total of 0.2 mL of the emulsion subcutaneously (s.c.) per mouse.
-
The injection is typically split between two sites on the upper back/flank region (0.1 mL per site).
-
Pertussis Toxin Administration
Caution: Pertussis toxin is a potent biological toxin and should be handled with appropriate safety precautions.
-
Preparation: Dilute the pertussis toxin stock solution in sterile PBS to the desired final concentration. A typical dose is 200-500 ng per mouse in a volume of 0.1-0.2 mL.
-
Administration:
-
On the day of immunization (Day 0), administer the prepared PTX solution intraperitoneally (i.p.).
-
A second dose of PTX is typically administered 48 hours later (Day 2).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the induction of EAE using MOG (35-55)/CFA.
Data Presentation
Table 1: Reagent Dosages for EAE Induction in C57BL/6 Mice
| Component | Concentration | Volume per Mouse | Dose per Mouse | Route of Administration |
| MOG (35-55) Peptide | 1 mg/mL (in emulsion) | 0.2 mL | 200 µg | Subcutaneous (s.c.) |
| M. tuberculosis (in CFA) | 1-5 mg/mL (in emulsion) | 0.2 mL | 200-1000 µg | Subcutaneous (s.c.) |
| Pertussis Toxin (PTX) | 1-2.5 µg/mL | 0.1 - 0.2 mL | 200-500 ng | Intraperitoneal (i.p.) |
Table 2: Typical EAE Disease Course and Clinical Scoring
The clinical progression of EAE is monitored daily using a standardized scoring system.
| Clinical Score | Description of Symptoms |
| 0 | No clinical signs of disease |
| 1 | Limp tail |
| 2 | Hind limb weakness (wobbly gait) |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Half points (e.g., 2.5) can be used for intermediate symptoms.
Table 3: Expected Quantitative Outcomes in MOG (35-55) Induced EAE
| Parameter | Typical Range |
| Disease Incidence | 80-100% |
| Day of Onset | 9 - 14 days post-immunization |
| Day of Peak Disease | 14 - 20 days post-immunization |
| Mean Peak Score | 2.5 - 3.5 |
| Disease Course | Monophasic, chronic |
Immunological Signaling Pathway
The induction of EAE by MOG (35-55) initiates a complex immunological cascade, primarily driven by the activation and differentiation of autoreactive CD4+ T cells. The diagram below illustrates the key signaling events.
Caption: Signaling pathway of MOG (35-55) induced EAE.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Disease Incidence or Severity | - Unstable MOG/CFA emulsion- Incorrect dosage of MOG, CFA, or PTX- Suboptimal mouse strain, age, or sex- Stressful animal housing conditions | - Re-prepare the emulsion, ensuring it is stable- Verify calculations and concentrations of all reagents- Use female C57BL/6 mice aged 8-12 weeks- Acclimatize mice and minimize handling stress |
| High Mortality | - Excessive dose of Pertussis Toxin- Severe, uncontrolled disease progression | - Titrate the PTX dose to find the optimal concentration for your specific batch and lab conditions- Implement humane endpoints and provide supportive care (e.g., moistened food on the cage floor) for severely affected animals |
| Variability Between Experiments | - Inconsistent emulsion preparation- Variation in injection technique- Differences in reagent batches (especially PTX) | - Standardize the emulsification procedure- Ensure consistent subcutaneous injection technique- Test each new batch of PTX to determine its potency |
References
- 1. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and pathogenic differences of Th1 and Th17 cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 5. Role of Th17 cells in the pathogenesis of CNS inflammatory demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting MOG (35-55)-Specific T-cells using ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1] This makes it an invaluable tool for monitoring antigen-specific T-cell responses in various research fields, including autoimmunity, infectious diseases, and cancer immunology.[1] In the context of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE), the ELISpot assay is frequently employed to detect and quantify T-cells specific for myelin antigens, such as Myelin Oligodendrocyte Glycoprotein (MOG). The MOG (35-55) peptide is a well-established encephalitogenic epitope used to induce EAE in C57BL/6 mice and to study the autoimmune T-cell responses that mediate demyelination.[2][3][4]
These application notes provide a detailed protocol for the detection of MOG (35-55)-specific T-cells using the ELISpot assay, primarily focusing on the analysis of splenocytes from immunized mice. The protocol outlines procedures for cell isolation, stimulation, and the ELISpot assay itself, along with data interpretation guidelines.
Biological Principle
The ELISpot assay is a modified version of the ELISA, designed to capture and visualize the cytokine secreted by individual cells. Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-17). Isolated immune cells are then added to the wells along with the MOG (35-55) peptide. T-cells recognizing the peptide will become activated and secrete the cytokine. This secreted cytokine is captured by the antibody on the plate surface in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the same cytokine is added. Following another incubation and washing step, an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody. Finally, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion. Each resulting spot represents a single cytokine-producing cell, allowing for the quantification of antigen-specific T-cells.
T-Cell Activation by MOG (35-55) Peptide
Upon encountering the MOG (35-55) peptide presented by Antigen Presenting Cells (APCs) via MHC class II molecules, naive CD4+ T-cells can become activated and differentiate into various effector T-helper (Th) subsets, primarily Th1 and Th17 cells, which are implicated in the pathogenesis of EAE.[2][5] Th1 cells are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), while Th17 cells produce Interleukin-17 (IL-17).[2][6] The ELISpot assay can be tailored to detect T-cells of these specific lineages by using capture antibodies for their signature cytokines.
Caption: MOG (35-55) T-Cell Activation.
Experimental Protocols
Materials and Reagents
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Ficoll-Paque PLUS
-
ACK lysing buffer
-
Mouse IFN-γ or IL-17 ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-bottom 96-well plates
-
PBS and PBS-Tween (0.05% Tween 20)
-
Concanavalin A (ConA) or Phytohemagglutinin (PHA) (positive control)
-
ELISpot reader
Procedure
1. Preparation of Splenocytes
-
Euthanize MOG (35-55)-immunized mice and aseptically remove the spleen.
-
Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides or using a cell strainer.
-
Lyse red blood cells using ACK lysing buffer for 5 minutes at room temperature.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration (e.g., 2 x 10^6 cells/mL).
2. ELISpot Plate Preparation
-
Pre-wet the PVDF membrane of the 96-well ELISpot plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the plate with the capture antibody (diluted in PBS) overnight at 4°C.
-
The next day, wash the plate three times with sterile PBS.
-
Block the plate with 200 µL/well of complete RPMI-1640 medium for at least 1 hour at 37°C.
3. Cell Stimulation
-
After blocking, remove the medium from the wells.
-
Add 100 µL of the splenocyte suspension to each well.
-
Add 100 µL of the MOG (35-55) peptide diluted in complete RPMI-1640 medium to the appropriate wells to achieve the final desired concentration (e.g., 10 µg/mL).[7]
-
Controls:
-
Negative Control: Add 100 µL of medium only to assess background cytokine production.
-
Positive Control: Add 100 µL of ConA (e.g., 5 µg/mL) or PHA to confirm cell viability and functionality.
-
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically.[7]
4. ELISpot Development
-
Wash the plate five times with PBS-Tween (0.05% Tween 20).
-
Add 100 µL of the biotinylated detection antibody (diluted in PBS-Tween) to each well and incubate for 2 hours at room temperature.
-
Wash the plate five times with PBS-Tween.
-
Add 100 µL of the streptavidin-enzyme conjugate (diluted in PBS-Tween) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBS-Tween, followed by two final washes with PBS only.
-
Add 100 µL of the substrate solution to each well and incubate at room temperature until distinct spots develop. Monitor the reaction closely to avoid over-development.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely in the dark.
5. Data Analysis
-
Count the number of spots in each well using an automated ELISpot reader.
-
Subtract the average number of spots in the negative control wells from the average number of spots in the MOG (35-55)-stimulated wells.
-
The results are typically expressed as the number of spot-forming cells (SFCs) per 10^6 splenocytes.
Quantitative Data Summary
The following tables provide examples of quantitative data that can be obtained from ELISpot assays for MOG (35-55)-specific T-cells. The exact numbers will vary depending on the experimental conditions, including the mouse strain, immunization protocol, and timing of the assay.
Table 1: Representative Cell Concentrations and Stimuli
| Parameter | Recommended Range | Reference |
| Splenocytes per well | 1 x 10^5 - 5 x 10^5 | [7][8] |
| MOG (35-55) peptide concentration | 10 - 20 µg/mL | [6][7] |
| Incubation time | 24 - 48 hours | [7] |
| Positive control (ConA) | 2 - 5 µg/mL |
Table 2: Example of Expected Results (SFCs per 10^6 Splenocytes)
| Condition | IFN-γ | IL-17 | Reference |
| Unstimulated (Negative Control) | < 10 | < 10 | [6] |
| MOG (35-55) Stimulated | 50 - 500+ | 20 - 300+ | [6][7][8] |
| ConA Stimulated (Positive Control) | > 1000 | > 500 |
Note: These are illustrative values. Actual results will be experiment-dependent.
ELISpot Assay Workflow
Caption: ELISpot Assay Workflow.
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| High Background | Inadequate washing; contaminated reagents; over-development; non-specific antibody binding. | Increase the number and vigor of wash steps; use sterile, fresh reagents; reduce substrate incubation time; use high-quality serum in the culture medium. | [9][10] |
| No or Faint Spots | Poor cell viability; inactive reagents; improper plate pre-wetting; insufficient incubation time. | Check cell viability before starting; use fresh reagents and store them properly; ensure the PVDF membrane is fully wetted with ethanol; optimize the incubation time. | [9][11] |
| Confluent or Poorly Defined Spots | Too many cells per well; over-stimulation; prolonged incubation. | Reduce the number of cells plated; titrate the antigen concentration; optimize the incubation time. | [9] |
| Uneven Spot Distribution | Pipetting error; disturbing the plate during incubation. | Carefully pipette cells and reagents into the center of the wells; do not move the incubator during the cell incubation step. | [10][12] |
By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the ELISpot assay to detect and quantify MOG (35-55)-specific T-cell responses, contributing to a deeper understanding of autoimmune neuroinflammation and the development of potential therapeutic interventions.
References
- 1. CTL ELISPOT Assay and T Cell Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. jpt.com [jpt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated Course of Experimental Autoimmune Encephalomyelitis in PD-1-Deficient Central Nervous System Myelin Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 10. ELISpot Troubleshooting [elisa-antibody.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mabtech.com [mabtech.com]
Application Notes and Protocols: Utilizing Human MOG (35-55) for the Evaluation of Multiple Sclerosis Therapeutic Candidates
Introduction
Multiple Sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS), characterized by demyelination and axonal damage. A key pathological feature of MS is the autoimmune attack on myelin sheaths by autoreactive T cells. Myelin Oligodendrocyte Glycoprotein (MOG) is a crucial protein found on the surface of oligodendrocytes and myelin in the CNS. The peptide fragment corresponding to amino acids 35-55 of human MOG is a well-established encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice. This model recapitulates many of the immunological and pathological hallmarks of human MS, making it an invaluable tool for investigating disease pathogenesis and for the preclinical assessment of novel therapeutic agents.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the MOG (35-55) EAE model for testing therapeutic candidates for MS.
Application Note
1. Principle of the MOG (35-55) EAE Model
The induction of EAE with MOG (35-55) peptide in C57BL/6 mice triggers a CD4+ T cell-mediated autoimmune response. The process begins with the immunization of mice with an emulsion of MOG (35-55) peptide and Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis to stimulate a strong immune response. Co-administration of pertussis toxin acts as an additional adjuvant, facilitating the entry of pathogenic T cells into the CNS by increasing the permeability of the blood-brain barrier.
Following immunization, MOG-specific T cells are activated and differentiate, primarily into T helper 1 (Th1) and Th17 cells. These pathogenic T cells migrate to the CNS, where they recognize the MOG protein on myelin sheaths. This recognition event initiates a cascade of inflammation, leading to the recruitment of other immune cells, demyelination, and axonal damage, resulting in the clinical manifestation of ascending paralysis.
2. Key Features and Advantages
-
Clinical Relevance: The MOG (35-55) EAE model in C57BL/6 mice typically presents as a chronic-progressive or relapsing-remitting disease course, mirroring different forms of human MS.
-
Immunopathology: The model accurately reflects key immunological features of MS, including a pro-inflammatory cytokine environment (e.g., IFN-γ, IL-17), and infiltration of the CNS by T cells and other immune cells.
-
Therapeutic Screening: It serves as a robust platform for evaluating the efficacy of potential MS therapies, including immunomodulatory and neuroprotective agents.
-
Well-Characterized: The model is highly characterized and widely used, allowing for reproducibility and comparison of results across different studies.
3. Considerations for Therapeutic Development
The MOG (35-55) EAE model allows for the assessment of therapeutic candidates at various stages of the disease:
-
Prophylactic Treatment: The test compound is administered before or at the time of immunization. This paradigm assesses the ability of a candidate to prevent the initial activation and differentiation of autoreactive T cells.
-
Therapeutic Treatment: The test compound is administered after the onset of clinical symptoms. This approach evaluates the candidate's potential to halt disease progression or promote recovery, which is more representative of the clinical scenario in MS patients.
-
Target Mechanisms: This model is suitable for testing a wide range of therapeutic mechanisms, including those that target T-cell activation, cytokine signaling, immune cell trafficking, and neuroprotection.
Experimental Protocols
1. Protocol for EAE Induction in C57BL/6 Mice
Materials:
-
Human MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an equal volume of CFA.
-
Draw the MOG (35-55) solution and CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into each of the two flanks (total volume of 200 µL per mouse). This delivers a final dose of 200 µg of MOG (35-55) per mouse.
-
-
Administration of Pertussis Toxin:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
2. Protocol for Clinical Scoring of EAE
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
3. Protocol for Therapeutic Candidate Administration
The administration protocol for a therapeutic candidate will depend on its properties and the experimental design (prophylactic vs. therapeutic).
-
Vehicle Control: Always include a group of EAE mice treated with the vehicle in which the therapeutic candidate is dissolved.
-
Route of Administration: Common routes include oral gavage (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), or intravenous (i.v.).
-
Dosing Schedule:
-
Prophylactic: Begin treatment on Day 0 (day of immunization) and continue daily or as required.
-
Therapeutic: Begin treatment upon the appearance of the first clinical signs (e.g., a clinical score of 1) and continue daily.
-
4. Protocol for Histological Analysis
At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Collect the brain and spinal cord for histological analysis.
-
Demyelination Staining: Use Luxol Fast Blue (LFB) staining on spinal cord sections to visualize myelin. Areas of demyelination will appear pale in contrast to the healthy, blue-stained white matter.
-
Immune Cell Infiltration: Use Hematoxylin and Eosin (H&E) staining to visualize cellular infiltrates in the CNS. Immunohistochemistry for specific cell markers (e.g., CD4 for T helper cells, F4/80 for macrophages) can provide more detailed information on the composition of the inflammatory infiltrates.
Data Presentation
The efficacy of a therapeutic candidate is typically assessed by its impact on various clinical and immunological parameters. The following tables provide an example of how to present such data.
Table 1: Clinical Efficacy of a Therapeutic Candidate in MOG (35-55) EAE
| Treatment Group | Disease Incidence (%) | Mean Day of Onset | Mean Peak Clinical Score |
| EAE + Vehicle | 100% | 12.5 ± 1.3 | 3.5 ± 0.5 |
| EAE + Candidate A | 40% | 18.2 ± 2.1 | 1.5 ± 0.8 |
Table 2: Immunological Effects of a Therapeutic Candidate in the CNS
| Treatment Group | % CD4+ T Cells in CNS | % Th1 (IFN-γ+) of CD4+ | % Th17 (IL-17+) of CD4+ |
| EAE + Vehicle | 15.2 ± 2.5 | 25.8 ± 3.1 | 10.5 ± 1.9 |
| EAE + Candidate A | 5.8 ± 1.1 | 10.2 ± 2.4 | 3.1 ± 0.9 |
Visualizations
Caption: Workflow for inducing EAE with MOG (35-55).
Caption: Pathogenic T-cell signaling in EAE.
Caption: Potential therapeutic intervention points in EAE.
Troubleshooting & Optimization
Troubleshooting low EAE incidence with human MOG (35-55).
Welcome to the technical support center for troubleshooting Experimental Autoimmune Encephalomyelitis (EAE) induced with human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55. This guide provides answers to frequently asked questions and detailed protocols to help researchers and scientists overcome common challenges, particularly low disease incidence.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low or no EAE incidence in our C57BL/6 mice after immunization with human MOG (35-55). What are the most common causes?
Low EAE incidence is a frequent issue and can typically be attributed to a few critical factors:
-
Mouse Strain and Genetics: The C57BL/6 strain is commonly used for MOG (35-55)-induced EAE, but its susceptibility can be variable.[1] It is crucial to ensure you are using the correct strain, as models are not interchangeable (e.g., this model does not work in SJL mice).[2] Furthermore, the microbiome and diet of the animals can significantly impact individual immune responses and EAE variability.[3]
-
Improper Emulsion Preparation: The MOG/CFA emulsion is critical for a potent immune response. If the emulsion is unstable ("breaks"), the antigen will not be presented effectively. The final product should be a stable, viscous, water-in-oil emulsion.[4]
-
Suboptimal Pertussis Toxin (PTx) Activity or Dosage: PTx is essential for disrupting the blood-brain barrier, allowing immune cells to enter the central nervous system (CNS).[2][5] The potency of PTx can vary between batches and suppliers, which can drastically affect EAE induction.[6] Incorrect dosage or timing of administration will also lead to failure.
-
Peptide Quality: The purity and quality of the synthetic MOG (35-55) peptide can influence its encephalitogenic potential. A study comparing three commercial sources of MOG (35-55) found that the peptide with the highest purity (99.2%) and content (92.2%) induced EAE with 100% incidence, while others resulted in 40% and 20% incidence.[7]
-
Animal Age and Health: The age of the mice can be a factor. Younger mice (e.g., 14 weeks) may experience more severe EAE compared to more mature mice.[3] Stress before EAE induction has also been shown to reduce disease severity.[5] Mice should be healthy and free of other infections.
Q2: What is the correct dosage and administration schedule for the key reagents?
Dosages can be optimized, but standard protocols provide a reliable starting point. Drastic reductions in reagent amounts have been shown to be effective without affecting clinical manifestations.[8]
| Reagent | Standard Dose Range | Administration Details |
| MOG (35-55) Peptide | 100 - 300 µ g/mouse | Delivered in a 100-200 µL emulsion with CFA, administered subcutaneously (s.c.) at 2-4 sites (e.g., upper back, lower back, flanks).[2][5][8][9] |
| Complete Freund's Adjuvant (CFA) | Emulsion (1:1 with peptide solution) | Must be supplemented with Mycobacterium tuberculosis H37Ra. The emulsion provides the antigen and initiates the expansion of MOG-specific T cells.[5][10] |
| Mycobacterium tuberculosis H37Ra | 100 - 500 µ g/mouse | This is a component of the CFA and is critical for stimulating a strong immune response.[8][11] |
| Pertussis Toxin (PTx) | 100 - 500 ng/mouse | Administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[8][9][10] The dose should be adjusted based on the potency of the specific batch.[6] |
Q3: Can you provide a detailed protocol for preparing the MOG/CFA emulsion?
Proper emulsion preparation is arguably the most critical technical step for successful EAE induction.[4]
-
Reagent Preparation:
-
Emulsification (Syringe-to-Syringe Method):
-
Draw the MOG (35-55) peptide solution into one Luer-Lok syringe.
-
Draw an equal volume of the prepared CFA into a second Luer-Lok syringe.
-
Connect the two syringes using a three-way stopcock or emulsifying needle.
-
Force the contents back and forth between the syringes for at least 10-20 minutes. The mixture will become progressively more viscous and opaque.
-
Crucially, check the stability of the emulsion. Dispense a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse. If the drop dissipates, continue mixing.
-
-
Final Preparation:
Q4: How does Pertussis Toxin work, and what are the critical considerations for its use?
PTx enhances EAE development by acting as an adjuvant and, most importantly, by increasing the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the CNS.[2][5]
-
Potency Variation: PTx batches differ in potency, which can lead to inconsistent EAE induction.[6] It is essential to either obtain the potency information from the supplier or titrate each new batch to determine the optimal dose.
-
Dosing and Timing: The standard protocol involves two i.p. injections: one immediately after the MOG/CFA immunization (Day 0) and a second 48 hours later (Day 2).[9][10] The typical dose is between 100-500 ng per mouse per injection.[8]
-
Preparation: Reconstitute lyophilized PTx in sterile PBS. This stock solution should be prepared on the day of injection.[2]
Visualized Guides and Protocols
Standard EAE Induction Workflow
The following diagram outlines the key steps and timeline for a typical MOG (35-55)-induced EAE experiment in C57BL/6 mice.
References
- 1. Novel pathogenic epitopes of myelin oligodendrocyte glycoprotein induce experimental autoimmune encephalomyelitis in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 6. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
Sources of variability in EAE clinical scores with MOG (35-55).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in clinical scores in Experimental Autoimmune Encephalomyelitis (EAE) induced with Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG (35-55)).
Troubleshooting Guides
Issue: High Variability in EAE Clinical Scores Between Animals in the Same Cohort
High inter-animal variability is a common challenge in the MOG (35-55) EAE model. This can manifest as significant differences in the day of onset, peak clinical score, and disease course.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Improper Emulsion Preparation | The stability and homogeneity of the MOG/CFA emulsion are critical for consistent disease induction.[1][2][3] An unstable emulsion can lead to inconsistent antigen presentation. - Solution: Ensure thorough emulsification by using two syringes connected by a three-way stopcock and mixing until a thick, stable emulsion is formed.[4] Sonication of the emulsion has been shown to improve uniformity and reliability.[1][5] Prepare the emulsion on the day of immunization to avoid alterations.[6] |
| Inconsistent Injection Technique | The volume and location of the subcutaneous injections can impact antigen distribution and subsequent immune response. - Solution: Standardize the injection volume and sites for all animals. Common protocols recommend two subcutaneous injections in the flanks or at the base of the tail.[6][7] Ensure the entire dose is delivered subcutaneously and not intradermally or intramuscularly. |
| Variable Pertussis Toxin (PTx) Activity | The potency of PTx can vary between batches, and the dosage is a critical determinant of disease severity.[8] Inconsistent PTx administration will lead to variable disease courses.[9] - Solution: Use a consistent lot of PTX for all animals in an experiment. If using a new lot, it may be necessary to titrate the optimal dose. Administer PTx intraperitoneally (i.p.) at standardized time points, typically on day 0 and day 2 post-immunization.[7] |
| Animal Stress | Stress can significantly impact the immune response and EAE severity.[7] - Solution: Acclimatize mice to the facility for at least one week before the experiment. Handle mice gently and consistently. Perform procedures at the same time of day to minimize circadian rhythm effects.[6] |
Issue: Low EAE Incidence or Mild Disease
In some cases, a significant portion of the immunized animals may fail to develop clinical signs of EAE, or the disease may be unexpectedly mild.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal MOG (35-55) Peptide Quality or Dose | The purity and concentration of the MOG (35-55) peptide are crucial for inducing a robust encephalitogenic T cell response.[9] - Solution: Use a high-purity MOG (35-55) peptide from a reputable supplier. The dose of MOG (35-55) can be adjusted; a common starting dose is 100-200 µg per mouse.[4][10] |
| Inadequate Adjuvant (CFA) Stimulation | Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis is necessary to elicit a strong pro-inflammatory response. - Solution: Ensure the CFA contains an adequate concentration of heat-killed M. tuberculosis (e.g., 1 mg/mL).[11] Thoroughly resuspend the M. tuberculosis before preparing the emulsion. |
| Mouse Strain, Age, or Sex | The genetic background, age, and sex of the mice significantly influence EAE susceptibility and severity.[7][10] - Solution: C57BL/6 mice are a commonly used susceptible strain.[10] Female mice aged 9-13 weeks are often recommended for more consistent and severe disease.[7][12] Older mice may develop more severe and uniform EAE.[1] |
| Absence of Pertussis Toxin (PTx) | The omission of PTx results in a milder and more variable form of EAE.[6][13][14] - Solution: For a more robust and synchronized disease course, administer PTx. If a milder disease is desired, be aware that higher variability and lower incidence are expected. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in MOG (35-55) EAE clinical scores?
A1: The main sources of variability can be categorized into three areas:
-
Animal-related factors: Mouse strain, substrain, age, sex, and microbiome composition.[1][7][10]
-
Reagent and procedural factors: Quality and dose of MOG (35-55) peptide, preparation and stability of the MOG/CFA emulsion, dose and potency of Pertussis Toxin (PTx), and injection technique.[2][3][8][9]
-
Scoring and environmental factors: Subjectivity in clinical scoring, inter-observer variability, and animal housing conditions and stress levels.[6][15]
Q2: How does sex affect the EAE clinical course in C57BL/6 mice?
A2: In C57BL/6 mice immunized with MOG (35-55), females often exhibit a more aggressive EAE course, with an earlier onset and higher cumulative clinical scores compared to males.[6] However, some studies report no significant difference in disease severity between sexes.[16][17] It is crucial to include both sexes in studies or to be consistent with the sex of the animals used.[6]
Q3: What is the role of Pertussis Toxin (PTx) and can I perform EAE induction without it?
A3: PTx acts as an adjuvant by increasing the permeability of the blood-brain barrier, which facilitates the entry of encephalitogenic T cells into the central nervous system.[18] EAE can be induced without PTx, but this typically results in a milder disease with a more variable onset and lower incidence.[6][13][14][19] The choice to use PTx depends on the specific research question and desired disease severity.
Q4: Is there a standardized protocol for MOG (35-55) EAE induction?
A4: While there are widely accepted methods, significant variations in protocols exist between laboratories.[9] These differences can include the dose of MOG (35-55) and PTx, the method of emulsion preparation, and the number of injections.[9] It is essential to carefully document and standardize the protocol within your laboratory to ensure reproducibility.
Q5: How can I minimize subjectivity in clinical scoring?
A5: To reduce subjectivity, it is highly recommended to have at least two independent observers score the animals, with at least one being blinded to the experimental groups.[10] A clear and detailed scoring scale should be established and consistently applied. Combining the clinical score with a more quantitative measure, such as body weight loss or motor function tests (e.g., rotarod), can also improve the robustness of the data.[6][15]
Experimental Protocols and Visualizations
Standard MOG (35-55) EAE Induction Protocol in C57BL/6 Mice
This protocol is a synthesis of common methodologies.[4][6][7][11]
Materials:
-
MOG (35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTx)
-
Sterile 0.9% saline or PBS
-
Female C57BL/6 mice, 9-12 weeks old
Procedure:
-
MOG (35-55) Solution Preparation: Dissolve lyophilized MOG (35-55) peptide in sterile saline or PBS to a final concentration of 2 mg/mL.
-
Emulsion Preparation:
-
In a sterile glass beaker, add an equal volume of the 2 mg/mL MOG (35-55) solution and CFA (containing at least 2 mg/mL M. tuberculosis).
-
Emulsify using two syringes connected by a three-way stopcock. Push the mixture back and forth for at least 10 minutes until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject a total of 200 µL of the emulsion subcutaneously, divided into two 100 µL injections in the flanks.
-
Approximately 2-4 hours after immunization, administer 100-200 ng of PTx in 100 µL of saline/PBS via intraperitoneal (i.p.) injection.
-
-
Second PTx Injection (Day 2):
-
Administer a second dose of 100-200 ng of PTx i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of clinical signs and body weight from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale (see table below).
-
Typical EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
In-between scores (e.g., 2.5 for paralysis of one hind limb) can be used for more granular scoring.[15]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. wjgnet.com [wjgnet.com]
- 16. Sex differences in EAE reveal common and distinct cellular and molecular components - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Repetitive Pertussis Toxin Promotes Development of Regulatory T Cells and Prevents Central Nervous System Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
How to improve the solubility and stability of MOG (35-55) peptide.
Welcome to the technical support center for Myelin Oligodendrocyte Glycoprotein (35-55) peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of MOG (35-55).
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting tips for common issues encountered during the handling and use of MOG (35-55) peptide.
1. Solubility Issues
Q1: My MOG (35-55) peptide is not dissolving properly. What can I do?
A1: MOG (35-55) peptide can be challenging to dissolve due to its hydrophobic residues. Here are several steps you can take to improve solubility:
-
Reconstitution Solvent: Initially, attempt to dissolve the lyophilized peptide in sterile, distilled, or deionized water.[1][2] For a stock solution, a concentration of 1-2 mg/mL is recommended.[3][4] Some suppliers suggest a maximum solubility in water of around 0.5 mg/mL.[5][6][7]
-
Sonication: Brief sonication can significantly aid in the dissolution of the peptide.[1][6] Use a bath sonicator or a probe sonicator on a low setting to avoid heating the sample.
-
Warming: Gently warming the solution to 37°C for a short period (around 10 minutes) can also help to dissolve the peptide.[6]
-
pH Adjustment: If the peptide remains insoluble, adjusting the pH of the solvent may help. MOG (35-55) has a theoretical isoelectric point (pI) that can be calculated based on its amino acid sequence. Dissolving the peptide in a buffer with a pH further away from its pI can increase solubility. However, be mindful that pH can affect peptide stability and aggregation.[8]
Q2: Can I dissolve MOG (35-55) directly in PBS or cell culture media?
A2: It is generally recommended to first prepare a concentrated stock solution in sterile water or a volatile solvent like a small amount of DMSO, and then dilute it into your desired buffer, such as PBS or cell culture medium.[4] Dissolving the peptide directly in buffers containing salts can sometimes lead to precipitation.[4]
Q3: I'm observing precipitation after dissolving the peptide and storing it. How can I prevent this?
A3: Precipitation upon storage can be due to several factors:
-
Concentration: The peptide concentration might be too high for the buffer system. Try preparing a more dilute stock solution.
-
Buffer Composition: The salt concentration or pH of your buffer may be promoting aggregation. Consider using a different buffer system.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide solution can lead to aggregation and precipitation. It is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][3][9]
2. Stability and Aggregation
Q4: How can I prevent MOG (35-55) peptide from aggregating?
A4: Aggregation is a common issue with MOG (35-55), especially under certain conditions. Here are some strategies to minimize aggregation:
-
pH Control: MOG (35-55) aggregation can be pH-dependent. Studies on citrullinated MOG (35-55) have shown increased aggregation at acidic pH (pH 4.0-5.0).[8] When possible, maintain the peptide solution at a neutral or slightly basic pH, unless your experimental protocol requires acidic conditions.
-
Storage Conditions: Store the lyophilized peptide at -20°C or lower.[1][5][7][9][10] Once reconstituted, store the aliquoted stock solution at -20°C or -80°C.[1][3][9][11]
-
Avoid Vigorous Mixing: While gentle vortexing or sonication is helpful for initial dissolution, vigorous or prolonged mixing can promote aggregation.
-
Chemical Modifications: For long-term stability or in vivo applications, consider using chemically modified analogs of MOG (35-55). Options include:
-
Cyclization: Cyclizing the peptide can increase its conformational stability and resistance to degradation.[12]
-
Amino Acid Substitution: Replacing certain amino acids, such as arginine with alanine, can alter aggregation properties.[13]
-
Conjugation: Conjugating the peptide to molecules like mannan (B1593421) or glucosamine (B1671600) can improve stability and alter its immunological properties.[2][14]
-
Q5: I am concerned about the chemical stability of MOG (35-55), specifically deamidation. How can I mitigate this?
A5: The asparagine (Asn) residue at position 53 is susceptible to deamidation, especially under basic conditions.[15][16] This modification can alter the peptide's structure and function. To minimize deamidation:
-
Avoid High pH: If possible, avoid prolonged storage in buffers with a high pH (e.g., pH 9.0).[15][16]
-
Use Freshly Prepared Solutions: For critical experiments, use freshly prepared or recently diluted peptide solutions.
-
Consider Modified Peptides: If deamidation is a significant concern for your application, you may consider using a synthetic analog where the Asn at position 53 is replaced with a more stable amino acid.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and stability of MOG (35-55).
Table 1: Solubility of MOG (35-55) Peptide
| Solvent/Buffer | Concentration | Reference(s) |
| Water | Up to 0.5 mg/mL | [5][6][7] |
| Water | 1-2 mg/mL (stock solution) | [2][3][4] |
| Saline | 1-2 mg/mL (stock solution) | [3] |
| DMSO | ≥86 mg/mL | [6] |
Table 2: Factors Influencing MOG (35-55) Stability
| Factor | Observation | Reference(s) |
| pH | Citrullinated MOG (35-55) shows maximal aggregation at pH 4.0-5.0. | [8] |
| Deamidation of Asn53 is more likely to occur at basic pH (e.g., pH 9.0). | [15][16] | |
| Storage | Lyophilized peptide is stable at -20°C. | [1][5][7][9][10] |
| Reconstituted and aliquoted solutions should be stored at -20°C or -80°C. | [1][3][9][11] | |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles should be avoided to prevent aggregation. | [1][3][9] |
| Citrullination | Site-specific citrullination can induce amyloid-like aggregation. | [8][17][18][19] |
Experimental Protocols
Protocol 1: Standard Reconstitution of MOG (35-55) Peptide
-
Bring the lyophilized MOG (35-55) peptide vial to room temperature before opening.
-
Add the required volume of sterile, distilled water to achieve a stock solution concentration of 1-2 mg/mL.[2][3][4]
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[1][6] Alternatively, gently warm the solution at 37°C for 10 minutes.[6]
-
Once dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][3][9][11]
Protocol 2: Preparation of MOG (35-55)/CFA Emulsion for EAE Induction
This protocol is intended for researchers inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice.
-
Prepare MOG (35-55) Solution: Reconstitute lyophilized MOG (35-55) in sterile saline or PBS to a final concentration of 1-2 mg/mL.[2][3]
-
Prepare Complete Freund's Adjuvant (CFA): Ensure the CFA containing Mycobacterium tuberculosis is well-suspended by vortexing or mixing.
-
Emulsification:
-
Draw equal volumes of the MOG (35-55) solution and CFA into two separate syringes.
-
Connect the two syringes using a three-way stopcock or a luer-to-luer connector.
-
Forcefully pass the contents back and forth between the syringes for at least 10 minutes until a stable, thick, white emulsion is formed.[1] A stable emulsion will not separate when a drop is placed in water.
-
Alternatively, the emulsion can be prepared by sonication, mixing the MOG solution and CFA and sonicating until a stable emulsion is formed.[18]
-
-
Administration: Use the freshly prepared emulsion for subcutaneous immunization in your animal model.
Visualizations
Signaling Pathways in MOG (35-55)-Induced EAE
The following diagram illustrates the key signaling pathways implicated in the pathogenesis of Experimental Autoimmune Encephalomyelitis (EAE) induced by MOG (35-55).
Caption: Key signaling pathways in MOG (35-55)-induced EAE.
Experimental Workflow for MOG (35-55) Solubility and Stability Testing
This workflow outlines a logical approach to troubleshooting solubility and stability issues with MOG (35-55).
Caption: Workflow for MOG (35-55) peptide solubilization.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. MOG(35-55) i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STAT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JCI - Glia-dependent TGF-β signaling, acting independently of the TH17 pathway, is critical for initiation of murine autoimmune encephalomyelitis [jci.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Novel Approaches in the Immunotherapy of Multiple Sclerosis: Cyclization of Myelin Epitope Peptides and Conjugation with Mannan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | T Follicular Helper-Like Cells Are Involved in the Pathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 16. Experimental autoimmune encephalomyelitis (EAE) [bio-protocol.org]
- 17. Citrullinated human and murine MOG35–55 display distinct biophysical and biochemical behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Reducing mortality rates in MOG (35-55)-induced EAE models.
Welcome to the technical support center for researchers utilizing the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55 peptide-induced Experimental Autoimmune Encephalomyelitis (EAE) model. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and refine your experimental protocols to reduce mortality rates and enhance data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the typical mortality rate in the MOG (35-55)-induced EAE model in C57BL/6 mice?
A1: The mortality rate in the MOG (35-55)-induced EAE model can be variable and is influenced by several factors, including the specific protocol, mouse strain, and animal husbandry conditions. Some studies have reported mortality rates as high as 75% in wild-type C57BL/6 mice, particularly when severe EAE is induced.[1] However, with optimized protocols and careful monitoring, mortality can be significantly reduced.
Q2: What are the primary factors that contribute to high mortality rates in this EAE model?
A2: High mortality is often multifactorial and can be attributed to:
-
Severe Disease Progression: Ascending paralysis can impair access to food and water, leading to dehydration and malnutrition.
-
Pertussis Toxin (PTX) Dosage: Excessive doses of PTX can increase the permeability of the blood-brain barrier and exacerbate inflammation, leading to more severe disease and higher mortality.[2]
-
Adjuvant Composition: The concentration of Mycobacterium tuberculosis in Complete Freund's Adjuvant (CFA) can influence the intensity of the immune response and disease severity.[3]
-
Animal Health Status: Pre-existing health conditions or stress can increase susceptibility to severe EAE.
-
Husbandry and Supportive Care: Inadequate supportive care for severely affected animals is a major contributor to mortality.
Q3: How can I reduce the mortality rate in my MOG (35-55) EAE experiments?
A3: To reduce mortality, consider the following refinements to your protocol and animal care:
-
Optimize Pertussis Toxin (PTX) Dose: The amount of PTX can significantly impact disease severity. It is crucial to titrate the PTX dose for your specific laboratory conditions and mouse strain. Published protocols often use a range, and the optimal dose may need to be determined empirically.[2]
-
Adjust Adjuvant Composition: The concentration of Mycobacterium tuberculosis in CFA can be modulated. Using a lower, yet still effective, concentration may help to reduce the severity of the initial inflammatory response.
-
Provide Supportive Care: For animals showing severe signs of EAE (e.g., hind limb paralysis), ensure easy access to food and water. This can be achieved by placing food pellets and hydrogel packs on the cage floor.
-
Monitor Animal Welfare Closely: Daily monitoring of clinical scores and body weight is essential.[3] Establish clear humane endpoints for euthanasia to prevent unnecessary suffering.
-
Refine Immunization Technique: Ensure proper emulsification of the MOG peptide and CFA, and administer injections subcutaneously at appropriate sites to minimize local inflammation and stress.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality within the first week post-immunization | - PTX toxicity (dose too high).- Improper injection leading to systemic inflammation. | - Reduce the dose of Pertussis Toxin.[2]- Ensure proper subcutaneous injection technique. |
| Unexpectedly severe disease course and high mortality at peak disease | - High concentration of M. tuberculosis in CFA.- High dose of MOG peptide.- High potency of PTX batch. | - Use CFA with a lower concentration of M. tuberculosis.- Titrate the MOG peptide dose; higher doses can sometimes lead to reduced disease activity due to tolerance, but an optimal dose should be determined.[2]- Adjust PTX dose based on the potency of the specific batch.[2] |
| Animals are losing excessive weight and appear dehydrated | - Impaired mobility due to paralysis prevents access to food and water. | - Provide hydrated food mash and/or hydrogel packs on the cage floor.- Ensure water bottle spouts are easily accessible. |
| Low or no disease incidence | - Improperly prepared MOG/CFA emulsion.- Insufficient dose of MOG peptide or PTX.- Incorrect mouse strain or age. | - Ensure the MOG/CFA emulsion is stable and well-mixed.[4]- Verify the concentrations and doses of all reagents.- Use C57BL/6 mice of the appropriate age (typically 8-12 weeks).[5] |
Quantitative Data Summary
Table 1: Factors Influencing Mortality and Disease Severity in MOG (35-55) EAE
| Parameter | Condition 1 | Mortality/Severity 1 | Condition 2 | Mortality/Severity 2 | Reference |
| Mouse Strain | Wild-Type (MOG+/+) C57BL/6 | 75% mortality | MOG-deficient (MOG-/-) C57BL/6 | 15% mortality | [1] |
| Glia Maturation Factor (GMF) | Wild-Type mice with rGMF administration | 37.7% mortality | GMF-KO mice with rGMF administration | 33.3% mortality | [6] |
| Pertussis Toxin (PTX) Dose | Higher PTX Dose | Increased EAE severity | Lower PTX Dose | Reduced EAE severity | [2] |
Experimental Protocols
Optimized MOG (35-55)-Induced EAE Protocol in C57BL/6 Mice
This protocol is a synthesis of best practices aimed at inducing a robust EAE model while minimizing mortality.
1. Materials:
-
MOG (35-55) peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
8-12 week old female C57BL/6J mice[5]
2. Preparation of MOG/CFA Emulsion:
-
Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing Mycobacterium tuberculosis at a concentration of 4 mg/mL.
-
In a sterile glass syringe, draw up an equal volume of the MOG peptide solution and the CFA.
-
Connect this syringe to another sterile glass syringe with a Luer lock connector.
-
Create a stable water-in-oil emulsion by repeatedly passing the mixture between the two syringes for at least 10 minutes.
-
To test for a stable emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
3. Immunization Procedure (Day 0):
-
Anesthetize the mice according to your institution's approved protocol.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
Administer Pertussis Toxin (typically 100-300 ng per mouse, dose should be optimized) intraperitoneally in a volume of 100-200 µL of PBS.[3][7]
4. Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of Pertussis Toxin, identical to the first, intraperitoneally.
5. Post-Immunization Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.[3]
-
Use a standardized clinical scoring system (see below).
-
Provide supportive care as needed (e.g., food and water on the cage floor for paralyzed animals).
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
Visualizations
Caption: Workflow for MOG (35-55)-induced EAE.
Caption: Troubleshooting high mortality in EAE models.
References
- 1. JCI - Myelin/oligodendrocyte glycoprotein–deficient (MOG-deficient) mice reveal lack of immune tolerance to MOG in wild-type mice [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 6. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Refining EAE Clinical Scoring for MOG (35-55) Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their clinical scoring of Experimental Autoimmune Encephalomyelitis (EAE) induced by Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Frequently Asked Questions (FAQs)
Q1: What is the standard clinical scoring scale for MOG (35-55)-induced EAE in C57BL/6 mice?
A1: While there can be slight variations between laboratories, a widely accepted clinical scoring scale ranges from 0 to 5 or 6.[1][2] The progression of symptoms typically reflects ascending paralysis. Some researchers also utilize 0.5 increments to denote intermediate clinical signs.[2][3]
Q2: How often should EAE clinical scores be monitored?
A2: Daily monitoring of clinical scores is crucial, especially after the expected onset of disease, which is typically around 9-14 days post-immunization.[4][5][6] Daily evaluation is important for accurately determining the day of onset, peak disease severity, and overall disease course.[7] Body weight should also be recorded regularly, as weight loss often precedes the appearance of clinical symptoms.[2][7]
Q3: What are the key signs to look for at each stage of the EAE clinical score?
A3: The clinical signs are progressive and are generally assessed as follows:
-
Score 0: No clinical signs of EAE.
-
Score 2: Hind limb weakness or waddling gait.[3]
-
Score 3: Partial hind limb paralysis.[1]
Q4: Are there alternatives to the standard 0-5 scoring system?
A4: Yes, some studies employ a more detailed scoring system, extending up to a scale of 0-8, which can provide a more granular assessment of severe disease, including forelimb involvement and a moribund state.[8] Additionally, combining the clinical score with other quantitative measures, like distance traveled in an open field test, can provide a more comprehensive evaluation of paralysis.[2]
Troubleshooting Guide
Issue 1: High variability in EAE clinical scores between mice in the same experimental group.
-
Possible Cause: Inconsistent preparation or administration of the MOG (35-55)/CFA emulsion.
-
Solution: Ensure the emulsion is stable and properly prepared. The quantity of MOG (35-55) administered should be precise and consistent for all animals.[9]
-
-
Possible Cause: Genetic variability within the mouse colony.
-
Solution: Use mice from a reliable and genetically consistent supplier. Ensure mice are age and sex-matched for each experiment.
-
-
Possible Cause: Subjectivity in scoring.
-
Solution: Have a single, well-trained individual perform all the clinical scoring for a given experiment to minimize inter-observer variability. If multiple scorers are necessary, they should be trained and calibrated against a standard.
-
Issue 2: Low incidence of EAE or delayed onset of clinical signs.
-
Possible Cause: Insufficient dose of MOG (35-55) peptide or Pertussis Toxin (PTX).
-
Possible Cause: Improper immunization technique.
-
Possible Cause: The mouse strain is not susceptible to MOG (35-55)-induced EAE.
Issue 3: Difficulty in distinguishing between a score of 1 (limp tail) and a healthy mouse.
-
Possible Cause: Subtle nature of early symptoms.
-
Solution: To assess tail tonicity, gently lift the mouse by the base of its tail. A healthy mouse will exhibit a "helicopter" motion with its tail, while a mouse with a score of 1 will have a limp or floppy tail.[10]
-
Issue 4: Mice reach a moribund state (score 5) unexpectedly.
-
Possible Cause: Severe disease progression.
-
Solution: Mice with severe paralysis (score 4 or higher) may have difficulty accessing food and water. Provide hydrated food pellets on the cage floor and easily accessible water sources. Euthanasia should be considered for moribund animals according to institutional guidelines.[3]
-
Data Presentation
Table 1: Standard EAE Clinical Scoring Criteria
| Score | Clinical Description |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or abnormal gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or forelimb paralysis |
Table 2: Refined EAE Clinical Scoring Criteria with 0.5 Increments
| Score | Clinical Description |
| 0 | No clinical signs |
| 0.5 | Distal limp tail |
| 1.0 | Complete limp tail |
| 1.5 | Limp tail and hind limb weakness |
| 2.0 | Unilateral partial hind limb paralysis |
| 2.5 | Bilateral partial hind limb paralysis |
| 3.0 | Complete hind limb paralysis |
| 3.5 | Complete hind limb paralysis and unilateral forelimb weakness |
| 4.0 | Complete hind limb and partial forelimb paralysis |
| 4.5 | Moribund with inability to right itself |
| 5.0 | Death due to EAE |
Experimental Protocols
Protocol 1: Induction of EAE with MOG (35-55) in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Dissolve MOG (35-55) peptide in sterile saline or PBS to a final concentration of 1-2 mg/ml.[5]
-
Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (H37Ra) at a concentration of 4 mg/ml.[3]
-
Create a water-in-oil emulsion by mixing equal volumes of the MOG (35-55) solution and the supplemented CFA. This can be done by drawing the two solutions into a glass syringe and forcefully expelling them into another syringe through a linking needle until a thick, stable emulsion is formed.
-
-
Immunization:
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer Pertussis Toxin (PTX) intraperitoneally. A typical dose is 100-300 ng per mouse.[11]
-
-
Monitoring:
-
Begin daily monitoring of body weight and clinical signs around day 7 post-immunization.[4]
-
Visualization
Caption: Workflow for MOG (35-55)-induced EAE.
Caption: Decision tree for EAE clinical scoring.
References
- 1. researchgate.net [researchgate.net]
- 2. wjgnet.com [wjgnet.com]
- 3. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 8. redoxis.se [redoxis.se]
- 9. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 10. biocytogen.com [biocytogen.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Responsive Mouse Strains to Human MOG (35-55)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-responsive mouse strains in Experimental Autoimmune Encephalomyelitis (EAE) studies using human Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55 peptide.
Troubleshooting Guide
Issue: Low or No EAE Incidence in a Susceptible Strain (e.g., C57BL/6)
If you are using a typically susceptible mouse strain like C57BL/6 and are not observing the expected EAE incidence (typically 80-100%), consider the following factors.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagents | - Verify the quality and concentration of the MOG (35-55) peptide. - Ensure Complete Freund's Adjuvant (CFA) contains the appropriate concentration of Mycobacterium tuberculosis (e.g., H37Ra).[2] - Check the activity of the Pertussis Toxin (PTX). PTX potency can vary between lots.[1] | Correctly prepared and potent reagents are critical for successful immunization. |
| Improper Immunization Procedure | - Ensure proper emulsification of MOG/CFA. The emulsion should be thick and stable. - Administer the immunization subcutaneously (s.c.) at two sites on the flank.[3] - Administer PTX intraperitoneally (i.p.) at the time of immunization and again 24-48 hours later.[3][4] | A proper immunization technique ensures effective antigen presentation and immune priming. |
| Mouse Strain and Age | - Confirm the mouse strain is indeed C57BL/6. Genetic drift can occur. - Use female mice, as they generally exhibit more consistent and severe EAE. - Ensure mice are within the optimal age range for induction (typically 8-12 weeks).[1] | The genetic background, sex, and age of the mice significantly influence EAE susceptibility. |
| Husbandry and Environment | - Maintain a specific-pathogen-free (SPF) environment. Infections can alter the immune response. - Avoid stressors, as they can impact disease development. | A controlled and stable environment is crucial for reproducible results. |
Issue: Complete Non-Responsiveness to MOG (35-55) in a Specific Mouse Strain
Certain mouse strains are genetically resistant to EAE induction with human MOG (35-55). This is often linked to their Major Histocompatibility Complex (MHC) haplotype.
| Potential Cause | Explanation | Recommendation |
| Incorrect Mouse Strain | Strains such as SJL are known to be resistant to EAE induction with MOG (35-55).[2] They are, however, susceptible to EAE induced with other antigens like Proteolipid Protein (PLP) 139-151.[2][5] | For MOG (35-55) induced EAE, use susceptible strains like C57BL/6 or NOD.[2][6] If you must use an SJL strain, consider using a different encephalitogenic peptide. |
| MHC Haplotype | The MHC class II molecules of resistant strains may not efficiently present the MOG (35-55) peptide to T cells.[7][8][9] For example, C57BL/6 mice have the H-2b MHC haplotype, which effectively presents MOG (35-55).[6] | Select a mouse strain with an MHC haplotype known to be permissive for MOG (35-55) induced EAE. |
| Immune Response Skewing | Resistant strains may mount a predominantly anti-inflammatory (Th2-type) immune response instead of the pro-inflammatory (Th1/Th17) response required for EAE.[10] This can involve the production of cytokines like IL-4 and IL-10.[10][11] | Analyze the cytokine profile of your non-responsive mice to determine if the immune response is skewed away from a pathogenic phenotype. |
Frequently Asked Questions (FAQs)
Q1: Why are C57BL/6 mice susceptible to MOG (35-55) induced EAE while SJL mice are not?
A1: The primary reason lies in their different MHC class II haplotypes. C57BL/6 mice (H-2b) possess MHC class II molecules that can efficiently bind and present the MOG (35-55) peptide to autoreactive CD4+ T cells, initiating the autoimmune cascade.[6] In contrast, SJL mice (H-2s) have MHC class II molecules that do not effectively present this specific MOG peptide, thus failing to trigger a potent encephalitogenic T cell response.[2] SJL mice are, however, susceptible to EAE induced with other myelin peptides, such as PLP 139-151.[2][5]
Q2: What is the expected disease course and clinical score in a successful MOG (35-55) EAE experiment in C57BL/6 mice?
A2: In C57BL/6 mice, MOG (35-55) typically induces a chronic paralytic disease.[5][6] The onset of clinical signs usually occurs between 9 and 14 days post-immunization.[1][4] The disease progresses to a peak severity around days 16-18, followed by a chronic phase with persistent neurological deficits.[3] Clinical scoring is typically done on a 0-5 scale, with 0 being no disease and 5 being moribund.
Q3: Can I use male mice for EAE induction with MOG (35-55)?
A3: While it is possible to induce EAE in male C57BL/6 mice, females are generally recommended as they tend to develop a more severe and consistent disease course.[5] If using males, be aware that you might observe a lower incidence and milder symptoms.
Q4: What is the role of Pertussis Toxin (PTX) in this EAE model?
A4: Pertussis Toxin acts as an adjuvant that is crucial for the development of severe and reliable EAE in the C57BL/6 MOG (35-55) model.[12] It facilitates the entry of activated T cells across the blood-brain barrier into the central nervous system (CNS).[1]
Q5: My C57BL/6 mice show very mild or no symptoms. What are the most common reasons for failure?
A5: The most common reasons for EAE induction failure in a susceptible strain include:
-
Improper preparation or administration of the MOG/CFA emulsion.
-
Use of inactive Pertussis Toxin.
-
Incorrect age or substrain of the C57BL/6 mice.
-
Subtle variations in experimental protocol.
Refer to the troubleshooting guide above for detailed steps to address these issues.
Quantitative Data Summary
Table 1: Comparison of EAE Induction in Different Mouse Strains with MOG (35-55)
| Mouse Strain | MHC Haplotype | Susceptibility to MOG (35-55) EAE | Typical Disease Course |
| C57BL/6 | H-2b | Susceptible | Chronic paralysis[5][6] |
| SJL | H-2s | Resistant | No disease[2] |
| NOD | H-2g7 | Susceptible | Relapsing-remitting[6][13] |
| B10.S | H-2s | Resistant | No disease[10] |
Detailed Experimental Protocols
Protocol 1: EAE Induction with Human MOG (35-55) in C57BL/6 Mice
This protocol is adapted from established methods for inducing a chronic EAE model.[2][3][4]
Materials:
-
Human MOG (35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG (35-55) in sterile PBS.
-
Prepare a 2 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.
-
Create an emulsion by mixing equal volumes of the MOG solution and the CFA suspension. Emulsify thoroughly using two syringes connected by a luer lock until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) into two sites on the flanks (total volume of 200 µL per mouse).
-
Administer 200-400 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection.[4]
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200-400 ng of PTX in 200 µL of PBS via i.p. injection.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring system (see Table 2).
-
Table 2: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state |
Note: Half points can be used for intermediate signs.[14][15]
Visualizations
Caption: Workflow for MOG (35-55) induced EAE in mice.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 3. biocytogen.com [biocytogen.com]
- 4. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 6. Induction of a multiple sclerosis-like disease in mice with an immunodominant epitope of myelin oligodendrocyte glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MHC haplotype-dependent regulation of MOG-induced EAE in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Nitration of MOG diminishes its encephalitogenicity depending on MHC haplotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulation of an Autoimmune Model for Multiple Sclerosis in Th2-Biased GATA3 Transgenic Mice [mdpi.com]
- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Non-Obese Diabetic Mouse Strain as a Model to Study CD8+ T Cell Function in Relapsing and Progressive Multiple Sclerosis [frontiersin.org]
- 14. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 15. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
Validation & Comparative
A Comparative Guide to Human vs. Rat MOG (35-55) for EAE Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of human Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) and rat MOG (35-55) for the induction of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. This document summarizes key differences in their encephalitogenicity, immunological mechanisms, and provides experimental data and protocols to aid in the selection of the appropriate peptide for your research needs.
Key Differences and Performance
The primary difference between human and rat MOG (35-55) lies in a single amino acid substitution at position 42, where a Proline in the human sequence is replaced by a Serine in the rat sequence.[1][2] This seemingly minor alteration has a profound impact on the peptide's ability to induce EAE in C57BL/6 mice and the underlying pathogenic mechanisms.
Rat MOG (35-55) is a potent encephalitogen in C57BL/6 mice, reliably inducing a chronic EAE with a high incidence rate.[3] The disease pathogenesis is primarily T-cell mediated and B-cell independent.[1][3][4]
Human MOG (35-55) , in contrast, is only weakly encephalitogenic in C57BL/6 mice.[1][4][5] When EAE is induced with the full-length human MOG protein, the resulting disease is B-cell dependent.[1][6] The substitution of Proline at position 42 in the rat MOG peptide has been shown to severely attenuate its encephalitogenicity.[1][6]
Quantitative Data Summary
The following table summarizes the typical outcomes of EAE induction using rat MOG (35-55) in C57BL/6 mice, compiled from various studies. Direct comparative quantitative data for human MOG (35-55) is limited due to its weak encephalitogenicity, which often results in low incidence and mild disease that is not extensively quantified in the same manner.
| Parameter | Rat MOG (35-55) | Human MOG (35-55) |
| Disease Incidence | High (typically >90%) | Low / Weakly Encephalitogenic |
| Mean Maximal Score | ~3.0 - 4.0 | Not consistently reported due to low incidence/severity |
| Day of Onset | ~9-14 days post-immunization | Not consistently reported |
| Disease Course | Chronic, progressive paralysis | Mild or no clinical signs |
| Primary Immune Mediator | T-cells (CD4+) | B-cells (when using full-length protein) |
Experimental Protocols
A standard protocol for inducing EAE in C57BL/6 mice using MOG (35-55) is outlined below. This protocol is generally applicable for both rat and human peptides, although the expected outcomes will differ significantly.
Materials:
-
MOG (35-55) peptide (rat or human)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS) or sterile saline
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (35-55) peptide in sterile PBS or saline to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a 1:1 emulsion of the MOG peptide solution and CFA by vortexing or sonication until a thick, stable emulsion is formed. A common test for stability is to drop a small amount into water; a stable emulsion will not disperse.
-
-
Immunization:
-
Administer 100-200 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse. The typical dose of MOG peptide is 100-200 µg per mouse.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer pertussis toxin intraperitoneally (i.p.). A typical dose is 100-200 ng per mouse, diluted in PBS. PTX helps to compromise the blood-brain barrier, allowing immune cells to enter the central nervous system.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Signaling Pathways and Experimental Workflows
The distinct immunological mechanisms triggered by rat and human MOG (35-55) are visualized in the following diagrams.
Conclusion
The choice between human and rat MOG (35-55) for EAE induction is critically dependent on the specific research question. For studies focusing on T-cell mediated autoimmune demyelination and for testing therapeutics targeting T-cell pathways, the robust and highly reproducible EAE model induced by rat MOG (35-55) in C57BL/6 mice is the preferred choice. For investigations into the role of B-cells and antibodies in the pathogenesis of CNS autoimmunity, the use of full-length human MOG protein is more appropriate, as the human MOG (35-55) peptide alone is a very weak inducer of EAE in this mouse strain. Understanding these fundamental differences is essential for designing relevant and impactful preclinical studies for multiple sclerosis and other demyelinating diseases.
References
- 1. Rat and human myelin oligodendrocyte glycoproteins induce experimental autoimmune encephalomyelitis by different mechanisms in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Switch in Pathogenic Mechanism in Myelin Oligodendrocyte Glycoprotein-Induced EAE in GILT-Free Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
A Comparative Guide to Preclinical EAE Models for Multiple Sclerosis Drug Development: MOG (35-55) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the widely used Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) (35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) model with key alternative models for the preclinical evaluation of multiple sclerosis (MS) therapeutics. We present a detailed analysis of their immunological mechanisms, typical disease courses, and experimental considerations to aid in the selection of the most appropriate model for your research needs.
At a Glance: Comparison of EAE Models
The choice of an EAE model is critical and depends on the specific therapeutic strategy being investigated. The following table summarizes the key characteristics of the MOG (35-55), MOG (1-125), and Proteolipid Protein (PLP) (139-151) induced EAE models.
| Feature | MOG (35-55) EAE | MOG (1-125) EAE | PLP (139-151) EAE |
| Mouse Strain | C57BL/6 | C57BL/6 | SJL |
| Disease Course | Monophasic, chronic progressive[1][2] | Chronic progressive | Relapsing-remitting[3][4] |
| Primary Immune Driver | CD4+ T cells[5] | CD4+ T cells and B cells[6] | CD4+ T cells |
| Disease Onset (days post-immunization) | 9-14[7] | 8-18[7] | 10-15 (without Pertussis Toxin)[8] |
| Peak Clinical Score (typical range) | 2.5 - 3.5[7] | Variable, can be severe | 2.0 - 3.5 (first wave)[8] |
| Incidence | >90%[9] | 80-100%[7] | >90%[8] |
| Key Advantages | High reproducibility, robust, well-characterized.[3] | Involves B cells, suitable for testing B cell-targeted therapies.[6][8] | Models the relapsing-remitting course of MS.[3] |
| Key Limitations | Limited B cell involvement, not ideal for studying B cell-targeted drugs.[9] | Can have greater variability than MOG (35-55) model. | Disease course can be less synchronized after the initial wave.[4] |
Immunological Pathways in EAE
The pathogenesis of EAE is primarily driven by the activation of myelin-specific T cells in the periphery, which then migrate to the central nervous system (CNS) and initiate an inflammatory cascade leading to demyelination and axonal damage. The specific involvement of different immune cells, particularly B cells, varies between the models.
T-Cell Activation and Effector Function
In all three models, the initial activation of naive CD4+ T cells is a critical event. This process is initiated by antigen-presenting cells (APCs), such as dendritic cells, in the peripheral lymphoid organs.
B-Cell Involvement: A Key Differentiator
A crucial distinction between the MOG (35-55) and MOG (1-125) models is the role of B cells. In the MOG (35-55) model, the immune response is predominantly T-cell mediated.[5] In contrast, the larger MOG (1-125) protein contains conformational epitopes that can be recognized by B-cell receptors (BCRs), leading to B-cell activation, antibody production, and antigen presentation to T cells.[6]
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reproducibility of EAE studies. Below are the standard methodologies for inducing the three compared EAE models.
MOG (35-55) EAE Induction in C57BL/6 Mice
This is the most common and well-established EAE model.[3]
Materials:
-
MOG (35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) peptide in CFA at a final concentration of 1-2 mg/ml of the peptide.
-
Immunization (Day 0): Anesthetize the mice and inject 100-200 µl of the emulsion subcutaneously, typically distributed over two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 100-200 ng of PTX intraperitoneally.[10]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale.
-
Data Collection: Record body weight and clinical scores daily for each mouse.
MOG (1-125) EAE Induction in C57BL/6 Mice
This model is used when investigating the role of B cells and antibodies in EAE pathogenesis.
Materials:
-
Recombinant MOG (1-125) protein
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG (1-125) protein in CFA.
-
Immunization (Day 0): Anesthetize the mice and inject the emulsion subcutaneously.
-
Pertussis Toxin Administration: Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
Clinical Scoring and Data Collection: Monitor and score the mice daily as described for the MOG (35-55) model.
PLP (139-151) EAE Induction in SJL Mice
This model is characterized by a relapsing-remitting disease course, which more closely mimics the most common form of human MS.[3]
Materials:
-
PLP (139-151) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Female SJL mice (8-12 weeks old)
-
(Optional) Pertussis toxin (PTX)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of PLP (139-151) peptide in CFA.
-
Immunization (Day 0): Anesthetize the mice and inject the emulsion subcutaneously.
-
Pertussis Toxin Administration (Optional): PTX is not always required for this model but can be used to induce a more severe initial disease phase.[4] If used, administer on day 0 and day 2.
-
Clinical Scoring and Data Collection: Monitor and score the mice daily. The relapsing-remitting nature of the disease requires a longer observation period to capture subsequent relapses.
Experimental Workflow and Readouts
The successful execution of EAE studies involves a standardized workflow from immunization to data analysis.
Common Experimental Readouts:
-
Clinical Scoring: A numerical scale to quantify disease severity, typically ranging from 0 (no signs) to 5 (moribund or death).
-
Body Weight: Weight loss is a common indicator of disease progression and general animal health.
-
Histopathology: Staining of spinal cord and brain sections (e.g., with Hematoxylin and Eosin for inflammation and Luxol Fast Blue for demyelination) to assess the extent of CNS pathology.
-
Immunophenotyping: Flow cytometry analysis of immune cell populations in the blood, lymphoid organs, and CNS to characterize the inflammatory infiltrate.
-
Cytokine and Chemokine Analysis: Measurement of pro- and anti-inflammatory cytokines and chemokines in serum, cell culture supernatants, or CNS tissue homogenates.
Conclusion
The MOG (35-55) EAE model remains a robust and highly utilized tool for preclinical MS research, particularly for therapies targeting T-cell-mediated autoimmunity. However, for therapeutic strategies aimed at B-cell pathways or for studying the relapsing-remitting nature of MS, the MOG (1-125) and PLP (139-151) EAE models, respectively, offer more appropriate platforms. A thorough understanding of the immunological underpinnings and experimental nuances of each model is paramount for the successful translation of preclinical findings to the clinic.
References
- 1. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospective.com [biospective.com]
- 3. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 5. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 6. Frontiers | Live Imaging of Immune Responses in Experimental Models of Multiple Sclerosis [frontiersin.org]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
A Comparative Guide to PLP 139-151 and MOG 35-55 for Inducing Relapsing-Remitting EAE
For researchers studying the immunopathology of multiple sclerosis (MS), the choice of animal model is critical. Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used model, and the selection of the encephalitogenic peptide and mouse strain determines the disease phenotype. This guide provides a detailed comparison of two common models: Proteolipid Protein 139-151 (PLP 139-151) in SJL mice, which typically induces a relapsing-remitting EAE (RR-EAE), and Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) in C57BL/6 mice, which is more commonly associated with a chronic or monophasic disease course, but can exhibit relapses.
This comparison will aid researchers, scientists, and drug development professionals in selecting the most appropriate model for their specific research questions.
Performance Comparison: PLP 139-151 vs. MOG 35-55
The choice between PLP 139-151 and MOG 35-55 for inducing EAE depends largely on the desired disease course and the genetic background of the mouse strain. PLP 139-151 is the antigen of choice for inducing a relapsing-remitting disease course that closely mimics the most common form of human MS.[1][2][3] This model is primarily established in the SJL mouse strain.[4][5][6][7] In contrast, MOG 35-55 immunization in C57BL/6 mice typically results in a chronic-progressive form of EAE with severe paralysis and demyelination in the spinal cord and brain.[1][3][8] While some studies report a low incidence of relapses in the MOG 35-55 model in C57BL/6 mice, it is not the standard model for studying relapsing-remitting disease.[9]
A key difference lies in the genetic susceptibility of the mouse strains. The SJL mouse strain (H-2s) is susceptible to EAE induced by PLP 139-151, while C57BL/6 mice (H-2b) are resistant to this peptide but susceptible to MOG 35-55.[6] This genetic restriction is a critical factor in experimental design.
Pathologically, both models exhibit CNS inflammation and demyelination. However, a comparative study on pain behavior revealed that SJL mice immunized with PLP 139-151 showed stronger activation of astrocytes and microglia in the spinal cord compared to C57BL/6 mice immunized with MOG 35-55, correlating with differences in mechanical allodynia.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for EAE induction with PLP 139-151 in SJL mice and MOG 35-55 in C57BL/6 mice.
Table 1: EAE Induction with PLP 139-151 in SJL Mice
| Parameter | Value | Reference |
| Mouse Strain | SJL | [4][5][6] |
| Peptide | [Ser140]-PLP 139-151 or native PLP 139-151 | [4][5] |
| Peptide Dose | 50-100 µ g/mouse | [6] |
| Adjuvant | Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra (e.g., 2 mg/mL) | [6] |
| Pertussis Toxin (PTX) | Optional; 100-200 ng/mouse i.p. on day 0 and/or day 2. Can increase severity of the initial phase but may reduce relapse rate. | [2][4] |
| Disease Incidence | >90% | [6] |
| Onset of Disease | 10-14 days post-immunization | [5] |
| Mean Maximum Score (Initial Phase) | ~2.5 | [5] |
| Relapse Incidence | ~50% (without PTX) | [5] |
| Relapse Onset | 25-40 days post-immunization | [5] |
Table 2: EAE Induction with MOG 35-55 in C57BL/6 Mice
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 | [1][8][9] |
| Peptide | MOG 35-55 | [1][8][9] |
| Peptide Dose | 100-200 µ g/mouse | [6][11] |
| Adjuvant | Complete Freund's Adjuvant (CFA) with M. tuberculosis H37Ra (e.g., 4-5 mg/mL) | [8] |
| Pertussis Toxin (PTX) | Required; 200-500 ng/mouse i.p. on day 0 and day 2 | [1][9][11] |
| Disease Incidence | 80-100% | [9][11] |
| Onset of Disease | 9-14 days post-immunization | [9][12] |
| Peak of Disease | 3-5 days after onset | [9] |
| Disease Course | Typically chronic-progressive; relapses can occur in up to 25% of mice. | [1][9] |
Experimental Protocols
Below are detailed methodologies for inducing EAE with PLP 139-151 and MOG 35-55.
Protocol 1: Relapsing-Remitting EAE Induction with PLP 139-151 in SJL Mice
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized PLP 139-151 peptide (e.g., [Ser140] substitution for stability) in sterile PBS or distilled water to a final concentration of 1 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the PLP 139-151 solution and Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
Emulsify by drawing the mixture into and out of a glass syringe or by using two syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when a drop is placed in water.
-
-
Immunization:
-
Inject 8-12 week old female SJL mice subcutaneously (s.c.) at two sites on the flank with a total of 0.1 mL of the emulsion (50 µg of PLP 139-151).
-
-
Pertussis Toxin Administration (Optional):
-
If a more severe initial disease phase is desired, administer 100-200 ng of Pertussis Toxin (PTX) in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization (day 0). Note that PTX may reduce the incidence of relapses.[4]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Protocol 2: EAE Induction with MOG 35-55 in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Reconstitute lyophilized MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.[12]
-
Prepare an emulsion by mixing equal volumes of the MOG 35-55 solution and CFA containing 4-5 mg/mL of M. tuberculosis H37Ra.
-
Emulsify as described in Protocol 1.
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor and score mice daily from day 7 post-immunization using the same 0-5 scale as in Protocol 1.
-
Signaling Pathways and Experimental Workflows
The induction of EAE by both PLP 139-151 and MOG 35-55 is primarily a T-cell mediated process. The following diagrams illustrate the general signaling pathway and the experimental workflows.
References
- 1. redoxis.se [redoxis.se]
- 2. neurology.org [neurology.org]
- 3. mdbioproducts.com [mdbioproducts.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLP (139-151) peptide - HSLGKWLGHPDKF - [CAS 122018-58-0] [sb-peptide.com]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Pain in experimental autoimmune encephalitis: a comparative study between different mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Neuroinflammation: A Guide to the Reproducibility of MOG (35-55)-Induced EAE
For researchers and drug development professionals embarking on studies of multiple sclerosis (MS), the choice of an appropriate animal model is paramount. The Experimental Autoimmune Encephalomyelitis (EAE) model induced by the human myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in C57BL/6 mice stands as a cornerstone in the field. However, the reproducibility of this model, a critical factor for the validity and translation of research findings, is subject to a multitude of variables. This guide provides an objective comparison of the MOG (35-55) EAE model with other alternatives, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
The MOG (35-55)-induced EAE model is widely used due to its ability to recapitulate key features of MS, including a chronic-progressive disease course in C57BL/6 mice, central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2][3] Despite its widespread use, variability in disease incidence, onset, and severity is a well-documented challenge that can hinder the comparison of results between laboratories.[4][5][6]
Factors Influencing Reproducibility
Several critical factors can influence the outcome of MOG (35-55)-induced EAE. Careful standardization of these parameters is essential to enhance the consistency of the model.
-
Mouse Strain, Age, and Sex: C57BL/6 mice are the most commonly used strain for this model.[7][8] Age and sex are also crucial variables, with female mice often exhibiting a higher incidence and more severe disease course.[9] Studies have shown that mature mice may have a more uniform response.[5]
-
Antigen and Adjuvant Preparation: The purity of the MOG (35-55) peptide and the proper emulsification with Complete Freund's Adjuvant (CFA) are critical for a robust immune response.[3][10] The concentration of Mycobacterium tuberculosis in the CFA can also impact disease severity.[11]
-
Pertussis Toxin (PTX) Dosage: PTX is administered to facilitate the entry of pathogenic T cells into the CNS.[1][3] The dose of PTX directly influences disease incidence and severity, and its potency can vary between batches.[3][11] Some protocols even explore the induction of EAE without PTX, which can result in a more heterogeneous disease course.[9][12]
-
Diet: Recent studies suggest that diet, particularly the fiber content, can affect the gut microbiome and, consequently, the susceptibility to and severity of EAE.[5]
Comparison with Alternative EAE Models
While the MOG (35-55) model is prevalent, other EAE models offer different disease characteristics that may be more suitable for specific research questions.
| Feature | MOG (35-55) in C57BL/6 | PLP (139-151) in SJL | Whole MOG in C57BL/6 | Theiler's Murine Encephalomyelitis Virus (TMEV) | Cuprizone Intoxication |
| Disease Course | Chronic-progressive[2][3] | Relapsing-remitting[6] | Chronic | Biphasic (acute encephalitis followed by chronic demyelination)[13] | Acute or chronic demyelination and remyelination[13] |
| Primary Immune Cells | CD4+ T cells[14] | CD4+ T cells | CD4+ T cells, B cells, CD8+ T cells | CD4+ and CD8+ T cells | Primarily oligodendrocyte toxicity and microglial activation |
| Key Pathological Features | Inflammation, demyelination, axonal damage in spinal cord and brain[4] | Inflammation and demyelination primarily in the spinal cord | Demyelination and optic neuritis | Viral-mediated demyelination | Demyelination and subsequent remyelination |
| Reproducibility | Variable, dependent on multiple factors[4][5] | Generally reproducible | Can be variable | Dependent on viral titer and mouse strain | Highly reproducible |
| Relevance to MS Subtypes | Chronic MS | Relapsing-remitting MS[15] | Chronic MS | Progressive MS[13] | Demyelination and remyelination processes in MS |
Experimental Protocols
Standardization of the induction protocol is key to improving the reproducibility of the MOG (35-55) EAE model. The following is a generalized protocol synthesized from multiple sources.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Human MOG (35-55) peptide (high purity)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis Toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a separate sterile container, add an equal volume of CFA.
-
Emulsify the MOG/PBS solution and CFA by repeatedly drawing and expelling the mixture through a glass syringe or using a mechanical homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice using isoflurane.
-
Subcutaneously inject 100-200 µL of the MOG/CFA emulsion at two sites on the flank. The total dose of MOG per mouse is typically 100-200 µg.
-
Administer PTX (typically 100-300 ng per mouse) intraperitoneally in a volume of 100-200 µL of PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of PTX identical to the first injection.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized scoring system, for example:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Forelimb and hind limb paralysis
-
5: Moribund state
-
-
Signaling Pathways and Experimental Workflows
The induction of EAE involves a complex interplay of immune cells and signaling molecules. The following diagram illustrates the general workflow of MOG (35-55)-induced EAE.
Figure 1. Workflow of MOG (35-55)-Induced EAE.
Conclusion
The MOG (35-55)-induced EAE model in C57BL/6 mice remains a valuable tool for MS research. While its reproducibility can be challenging, a thorough understanding and strict control of key experimental variables can significantly improve consistency. By carefully considering the factors outlined in this guide and selecting the most appropriate model for their research question, scientists can generate more reliable and translatable data, ultimately advancing the development of new therapies for multiple sclerosis.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 3. escholarship.org [escholarship.org]
- 4. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wjgnet.com [wjgnet.com]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 8. [PDF] Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice | Semantic Scholar [semanticscholar.org]
- 9. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 10. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. miRNA profile is altered in a modified EAE mouse model of multiple sclerosis featuring cortical lesions | eLife [elifesciences.org]
- 13. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
T-Cell Cross-Reactivity: A Comparative Analysis of Human vs. Mouse MOG (35-55) Activation
A detailed guide for researchers on the differential T-cell responses elicited by human and murine Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, providing experimental data and protocols to inform preclinical studies in autoimmune disease.
The scientific community has long utilized the MOG (35-55) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE) in mice, a widely accepted model for multiple sclerosis. However, the subtle yet significant differences between the human and mouse orthologs of this peptide can lead to varied T-cell responses, impacting the translatability of preclinical findings. This guide provides a comprehensive comparison of T-cell cross-reactivity activated by human versus mouse MOG (35-55), supported by experimental data and detailed methodologies.
Comparative Analysis of T-Cell Responses
The primary difference between human and mouse MOG (35-55) lies in a single amino acid substitution at position 42, with a proline in the human sequence and a serine in the murine sequence.[1][2] This seemingly minor alteration has been shown to significantly attenuate the encephalitogenicity of the human peptide in standard mouse models.[2][3] While mouse MOG (35-55) is a potent inducer of EAE in C57BL/6 mice, the human counterpart is only weakly encephalitogenic.[4]
Despite its reduced capacity to induce disease in wild-type mice, human MOG (35-55) remains immunogenic, capable of inducing T-cell proliferation and cytokine production.[2][4] Studies in humanized HLA-DR2 transgenic mice have demonstrated that while mouse MOG (35-55) is strongly encephalitogenic, human MOG (35-55) is immunogenic but does not cause EAE, showing only partial cross-reactivity with the mouse peptide.[3]
Interestingly, the mechanism of EAE induction also appears to differ. The response to rodent MOG (35-55) is primarily T-cell-driven, whereas the encephalitogenic response to human MOG protein is dependent on B-cells.[2][4] This suggests that different arms of the immune system are predominantly activated by the two peptides.
Furthermore, post-translational modifications, such as citrullination, can lead to distinct biophysical and biochemical behaviors between the human and murine peptides, resulting in different T-cell activation profiles.[1]
Quantitative Data Summary
| Parameter | Human MOG (35-55) | Mouse MOG (35-55) | Species/Model | Citation |
| Encephalitogenicity | Weakly encephalitogenic or non-encephalitogenic | Strongly encephalitogenic | C57BL/6 mice, HLA-DR2 transgenic mice | [2][3][4] |
| T-Cell Proliferation | Immunogenic, induces proliferation | Strong inducer of proliferation | Humanized marmoset B-cell assay, HLA-DR2 transgenic mice | [1][3] |
| Cytokine Production | Induces IFN-γ and IL-13 | Induces IFN-γ and IL-13 | C57BL/6 mice | [4] |
| Cross-Reactivity | Partially cross-reactive with mouse MOG (35-55) | Partially cross-reactive with human MOG (35-55) | HLA-DR2 transgenic mice | [3] |
| Pathogenic Mechanism | B-cell dependent | T-cell dependent | C57BL/6 mice | [2][4] |
Experimental Protocols
T-Cell Proliferation Assay (based on Marmoset B-cell Cross-Presentation Assay)
This protocol is adapted from studies assessing the antigenicity of MOG peptides.[1]
Objective: To measure the proliferation of T-cells in response to human and mouse MOG (35-55) peptides.
Materials:
-
Isolated B-cells from rhMOG-immunized marmosets.
-
Axillary lymph node (ALN) cells from the same immunized marmosets.
-
Human MOG (35-55) and mouse MOG (35-55) peptides.
-
Culture medium (e.g., RPMI-1640 with supplements).
-
[³H]thymidine.
-
96-well culture plates.
-
Liquid scintillation counter.
Procedure:
-
Isolate B-cells and axillary lymph node cells from a marmoset previously immunized with recombinant human MOG.
-
Incubate the isolated B-cells with varying concentrations of either human MOG (35-55) or mouse MOG (35-55) peptide for 1 hour to allow for antigen uptake and processing.
-
Add the marmoset axillary lymph node cells (containing the T-cells) to the B-cell cultures.
-
Culture the co-culture for a period of 72 hours.
-
During the final 18 hours of culture, add [³H]thymidine to each well. Proliferating T-cells will incorporate the radioactive thymidine (B127349) into their DNA.
-
Harvest the cells and measure the amount of incorporated [³H]thymidine using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) by dividing the counts per minute (CPM) of stimulated cells by the CPM of unstimulated control cells. An SI greater than 2 is typically considered a positive T-cell activation response.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This is a general protocol for inducing EAE in C57BL/6 mice to assess the encephalitogenicity of MOG peptides.[5]
Objective: To induce EAE in mice to compare the disease-inducing potential of human vs. mouse MOG (35-55).
Materials:
-
C57BL/6 mice.
-
Human MOG (35-55) or mouse MOG (35-55) peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
Syringes and needles for injection.
Procedure:
-
Prepare an emulsion of the MOG peptide (e.g., 200 µg per mouse) in CFA.
-
On day 0, immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally. PTX acts as an adjuvant to enhance the immune response and facilitate the entry of pathogenic T-cells into the central nervous system.
-
Monitor the mice daily for clinical signs of EAE, starting from around day 7 post-immunization.
-
Score the clinical severity of the disease using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Compare the incidence, onset, and severity of EAE between the groups immunized with human MOG (35-55) and mouse MOG (35-55).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological relationships, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing T-cell cross-reactivity to human and mouse MOG (35-55).
Caption: Simplified signaling pathway for MOG (35-55) peptide presentation and T-cell activation.
References
- 1. Citrullinated human and murine MOG35–55 display distinct biophysical and biochemical behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 3. Myelin oligodendrocyte glycoprotein-35-55 peptide induces severe chronic experimental autoimmune encephalomyelitis in HLA-DR2-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
Validating the Use of Human MOG (35-55) in Specific Transgenic Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of human myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide (35-55) and its alternatives for inducing experimental autoimmune encephalomyelitis (EAE) in specific transgenic mouse models. The objective is to validate the use of these reagents in preclinical studies of multiple sclerosis (MS). The information presented is supported by experimental data from peer-reviewed literature.
Introduction
Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis. The induction of EAE using myelin-derived antigens in susceptible animal strains allows for the investigation of disease pathogenesis and the evaluation of potential therapeutic interventions. In the context of developing therapies relevant to the human condition, transgenic mice expressing human leukocyte antigen (HLA) alleles associated with MS, such as HLA-DR2, are invaluable tools. This guide focuses on the use of human MOG (35-55) and its comparators in the HLA-DR2b transgenic mouse model, a key model for studying MS.
Data Presentation: Comparison of Encephalitogenic Peptides in HLA-DR2b Transgenic Mice
| Antigen | Encephalitogenic Potential in HLA-DR2b Mice | Immunogenicity | Key Findings |
| Human MOG (35-55) | Weakly or non-encephalitogenic.[1][2] | Immunogenic, but does not typically induce clinical EAE.[1][2] | The single amino acid difference (Proline at position 42) compared to the mouse sequence significantly attenuates its ability to induce disease in this model.[1][2] |
| Mouse MOG (35-55) | Strongly encephalitogenic. [1] | Strongly immunogenic, reliably induces chronic EAE.[1] | Considered the standard for inducing a robust, chronic EAE model in HLA-DR2b transgenic mice, leading to significant CNS inflammation and demyelination.[1] |
| Human MBP (87-99) | Non-encephalitogenic.[1] | Immunogenic but fails to induce EAE.[1] | This peptide is only encephalitogenic in double-transgenic mice that express both HLA-DR2 and a human MBP-specific T-cell receptor (TCR).[1] |
Experimental Protocols
Induction of EAE in HLA-DR2b Transgenic Mice using MOG (35-55)
This protocol is a synthesis of methodologies described in the literature for inducing EAE in HLA-DR2b transgenic mice.[3][4][5]
Materials:
-
HLA-DR2b transgenic mice (8-12 weeks old)
-
Mouse MOG (35-55) peptide (or other peptides for comparison)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (heat-killed)
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (18G and 27G)
-
Small animal clippers
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare the MOG (35-55) peptide solution in sterile PBS at a concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis H37Ra.
-
In a sterile glass syringe, draw up equal volumes of the MOG peptide solution and the CFA.
-
Create a stable emulsion by repeatedly drawing up and expelling the mixture through an 18G needle into a sterile tube until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Shave the fur on the flanks and the base of the tail.
-
Subcutaneously inject a total of 200 µL of the emulsion, distributing it over two sites on the flanks (100 µL per site).
-
Administer 200 ng of pertussis toxin intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second i.p. injection of 200 ng of pertussis toxin in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or death
-
-
Mandatory Visualizations
Signaling Pathway: T-Cell Activation by MOG (35-55)
Caption: T-cell activation cascade initiated by MOG (35-55) presentation.
Experimental Workflow: EAE Induction
Caption: Experimental workflow for inducing EAE in HLA-DR2b mice.
References
- 1. Myelin oligodendrocyte glycoprotein-35-55 peptide induces severe chronic experimental autoimmune encephalomyelitis in HLA-DR2-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Profiles in Different MOG-Induced EAE Models
For Researchers, Scientists, and Drug Development Professionals
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS). The choice of EAE model is critical as it can significantly influence the immunological mechanisms at play and, consequently, the outcomes of preclinical drug testing. Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) is a key autoantigen used to induce EAE, with different MOG peptides and proteins giving rise to distinct disease phenotypes and immunological responses. A crucial aspect of this heterogeneity lies in the profile of cytokines produced during the course of the disease. This guide provides a comparative analysis of cytokine profiles in various MOG-induced EAE models, supported by experimental data and detailed protocols to aid in model selection and experimental design.
Comparative Cytokine Profiles
The cytokine milieu in EAE is a dynamic interplay between pro-inflammatory and anti-inflammatory signals, largely driven by different T helper (Th) cell subsets. The two most commonly studied MOG-induced EAE models are the MOG35-55 peptide-induced model in C57BL/6 mice, which typically results in a chronic disease course, and the MOG1-125 or MOG1-128 protein-induced model, which also involves a significant B cell component.[1] The choice of mouse strain is also critical, with C57BL/6 mice developing a chronic, non-relapsing disease, while SJL mice are prone to a relapsing-remitting disease course.[2]
Below is a summary of the expected cytokine profiles in these models. It is important to note that obtaining precise, directly comparable quantitative data across different studies is challenging due to variations in experimental protocols. Therefore, this table incorporates both quantitative data where available and qualitative descriptions from the literature.
Table 1: Comparative Cytokine Profiles in Different MOG-Induced EAE Models
| Cytokine | MOG35-55 in C57BL/6 (Chronic Model) | MOG1-125/128 in C57BL/6 (Chronic Model with B-cell component) | MOG-induced EAE in SJL (Relapsing-Remitting Model) |
| IFN-γ (Th1) | Elevated at onset and peak.[3][4] Levels in cultured CD4+ T cells post-stimulation can reach ~1451.3 ± 59.4 pg/mL.[5] | Significantly Elevated .[1] Generally considered to induce a stronger Th1 response compared to MOG35-55. | Elevated , particularly during relapses. |
| IL-17 (Th17) | Elevated at onset and peak.[1][3][4] A key pathogenic cytokine in this model. | Significantly Elevated .[1] | Elevated , especially during the initial phases and relapses. |
| IL-4 (Th2) | Low to moderate . Levels in cultured CD4+ T cells post-stimulation are around 298.6 ± 7.7 pg/mL.[5] | Variable , but generally lower than Th1/Th17 cytokines. | Elevated during remission phases, suggesting a role in recovery. |
| IL-10 (Treg/Anti-inflammatory) | Present , but may be insufficient to prevent chronic disease. Plasma levels can be around 7.82 ± 1.71 pg/mL during the chronic phase. | Present , but its role in the context of a strong B-cell and Th1 response is complex. | Elevated during remission, contributing to the resolution of inflammation. |
| TNF-α (Pro-inflammatory) | Elevated in the CNS during acute disease. | Elevated , contributing to inflammation. | Elevated during acute phases and relapses. |
| IL-6 (Pro-inflammatory) | Elevated in the CNS at the peak of the disease. | Elevated , important for Th17 differentiation and B-cell responses. | Elevated , particularly during the induction of relapses. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of EAE studies. Below are standardized protocols for the induction of EAE using MOG35-55 and MOG1-125 in C57BL/6 mice.
Protocol 1: MOG35-55-Induced EAE in C57BL/6 Mice (Chronic Model)
This model is characterized by a strong T-cell-mediated autoimmune response.
Materials:
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank (total of 200 µL per mouse, containing 200 µg of MOG35-55).
-
Administer 200-300 ng of PTx in 200 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Second PTx Injection (Day 2):
-
Administer a second dose of 200-300 ng of PTx in 200 µL of PBS i.p.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A standard scoring scale is as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Expected Disease Course: Mice typically develop clinical signs between days 9 and 14 post-immunization, with a peak of disease around days 16-20, followed by a chronic, non-remitting paralysis.[2]
Protocol 2: MOG1-125-Induced EAE in C57BL/6 Mice (Chronic Model with B-cell Involvement)
This model involves both T-cell and B-cell responses to the MOG protein.
Materials:
-
Recombinant MOG1-125 protein
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG1-125 protein in sterile PBS to a final concentration of 1-2 mg/mL.
-
Prepare an emulsion with CFA as described in Protocol 1.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG1-125/CFA emulsion subcutaneously into two sites on the flank (total of 200 µL per mouse, containing 100-200 µg of MOG1-125).
-
Administer 200-300 ng of PTx in 200 µL of PBS i.p.
-
-
Second PTx Injection (Day 2):
-
Administer a second dose of 200-300 ng of PTx in 200 µL of PBS i.p.
-
-
Clinical Scoring:
-
Monitor and score mice daily as described in Protocol 1.
-
Expected Disease Course: The disease onset and progression are similar to the MOG35-55 model, resulting in a chronic paralysis. However, this model is characterized by the presence of anti-MOG antibodies and a significant B-cell component in the CNS infiltrates.
Visualization of Key Signaling Pathways
The differentiation of naïve CD4+ T cells into distinct effector subsets is a critical determinant of the cytokine profile in EAE. The following diagrams illustrate the key signaling pathways involved in this process.
Caption: T helper cell differentiation pathways.
Caption: Experimental workflow for MOG-induced EAE.
This guide provides a foundational understanding of the cytokine profiles in different MOG-induced EAE models. For in-depth studies, it is recommended to perform in-house characterization of the chosen model to establish baseline cytokine levels and dynamics, ensuring robust and reproducible results for the evaluation of novel therapeutics.
References
- 1. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical course of myelin oligodendrocyte glycoprotein 35–55 induced experimental autoimmune encephalomyelitis is aggravated by glia maturation factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MOG (35-55)-Induced EAE and Human Multiple Sclerosis Lesions
For Researchers, Scientists, and Drug Development Professionals
Multiple Sclerosis (MS) is a complex autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2][3] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathological mechanisms of MS and to test potential therapeutic interventions.[4][5][6] Among the various EAE models, immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in C57BL/6 mice induces a chronic progressive form of the disease that shares many pathological features with MS, particularly regarding neuroaxonal degeneration.[1][2] This guide provides a detailed comparison of the pathological hallmarks of MOG (35-55)-induced EAE and human MS lesions, supported by experimental data and methodologies.
Comparative Pathology: MOG-EAE vs. Human MS
The histopathological features of MOG (35-55)-induced EAE in C57BL/6 mice closely mirror several key aspects of MS pathology.[7] Both conditions are characterized by perivascular inflammatory infiltrates, demyelination, axonal loss, and gliosis in the CNS.[2][4] However, significant differences exist, particularly concerning the composition of immune infiltrates and the location of lesions.
Lesion Distribution and Characteristics
In MOG (35-55)-induced EAE, lesions are most commonly found in the spinal cord, particularly in the white matter, leading to the characteristic ascending paralysis.[1][8] Brain lesions, including in the cerebellum and hindbrain, can also occur, especially in chronic models.[1][4] In contrast, human MS lesions are multifocal and can be found in both the white and gray matter of the brain and spinal cord.[9] Cortical demyelination is a characteristic feature of MS pathology, which is less prominent in the MOG (35-55) EAE model.[1]
Immune Cell Infiltrates
The composition of immune cell infiltrates represents a key point of comparison and divergence between MOG-EAE and MS. While both feature T-cell and macrophage-dominated inflammation, the role of B cells differs significantly.
-
T Cells: Both MOG-EAE and MS are considered T-cell-mediated autoimmune diseases.[10][11] CD4+ T cells, particularly Th1 and Th17 cells, are crucial for the initiation of EAE and are prominently found in MS lesions.[4][10][11] CD8+ T cells are also present in MS lesions and can be found in some EAE models, contributing to tissue damage.[6][10]
-
B Cells: A significant difference lies in the involvement of B cells. MOG (35-55) peptide-induced EAE is largely B-cell independent, and this model does not efficiently promote the production of MOG-specific antibodies.[1][12] In stark contrast, B cells are a hallmark of MS pathology, with evidence of oligoclonal bands in the cerebrospinal fluid and the formation of B-cell follicles in the meninges.[1][13] The success of B-cell depleting therapies in MS patients further underscores their pathogenic role.[11]
-
Macrophages/Microglia: Activated macrophages and resident microglia are abundant in both EAE and active MS lesions, where they contribute to demyelination and axonal damage through the release of inflammatory mediators and phagocytosis of myelin debris.[8][14]
Demyelination and Axonal Damage
Both MOG-EAE and MS are characterized by primary demyelination and subsequent axonal injury.[15][16] Studies have shown that the patterns of acute axonal injury, characterized by the presence of axonal spheroids and swollen axons, are qualitatively and quantitatively similar in the active lesions of both chronic EAE and MS.[17] Axonal loss is a major contributor to irreversible neurological disability in MS, and the MOG (35-55) EAE model is considered a valuable tool to study the mechanisms of neurodegeneration and test neuroprotective strategies.[1][17][18]
Quantitative Pathological Comparison
| Pathological Feature | MOG (35-55)-Induced EAE (C57BL/6 Mice) | Human Multiple Sclerosis |
| Primary Lesion Location | Spinal cord white matter, cerebellum, brainstem[1][4] | Brain (white and gray matter), spinal cord, optic nerve[1][9] |
| Cortical Lesions | Less common and less extensive[1] | A common and significant feature[1][9] |
| Immune Infiltrate | Predominantly CD4+ T cells (Th1, Th17) and macrophages[12] | T cells (CD4+ and CD8+), B cells, plasma cells, macrophages[10][14][19] |
| B Cell Involvement | Minimal; disease induction is B-cell independent[1][12][13] | Prominent; oligoclonal bands in CSF, B-cell follicles in meninges[1][11] |
| Demyelination | Focal areas of myelin loss in inflammatory lesions[8] | Sharply demarcated plaques of demyelination[9][14] |
| Axonal Damage | Axonal spheroids and transection, correlated with inflammation[1][17] | Acute axonal injury in active lesions and chronic axonal loss[17][18] |
| Gliosis | Reactive astrogliosis and microglial activation[4] | Prominent astrocytic scarring (sclerotic plaques)[9] |
Experimental Protocols
Induction of MOG (35-55)-Induced EAE in C57BL/6 Mice
This protocol describes a standard method for inducing a chronic progressive form of EAE.
Materials:
-
MOG (35-55) peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS) or sterile saline
-
C57BL/6 mice (female, 8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG (35-55) peptide in CFA. A common concentration is 1-2 mg/ml of MOG (35-55) in an equal volume of CFA. Emulsify by repeatedly drawing the mixture through a syringe or using a homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
Immunization (Day 0): Subcutaneously inject 100-200 µl of the MOG/CFA emulsion over two sites on the flank of each mouse.
-
Pertussis Toxin Administration: Administer PTX intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-300 ng per mouse in PBS. PTX acts as an adjuvant and facilitates the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting around day 7 post-immunization. Use a standardized scoring system (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
Histopathological Analysis: At the desired time point (e.g., peak of disease or chronic phase), perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis.
Histopathological Analysis of CNS Tissue
For both EAE and human MS post-mortem tissue:
-
Tissue Processing: Tissues are fixed, dehydrated, and embedded in paraffin.
-
Staining for Demyelination: Luxol Fast Blue (LFB) staining is used to visualize myelin. Demyelinated areas appear pale in contrast to the blue-stained myelinated regions.
-
Staining for Inflammation: Hematoxylin and Eosin (H&E) staining is used to identify perivascular and parenchymal inflammatory infiltrates.
-
Immunohistochemistry: Specific antibodies are used to identify different cell types and pathological features:
-
T cells: Anti-CD3, anti-CD4, anti-CD8
-
B cells: Anti-B220 (mice), anti-CD20 (human)
-
Macrophages/Microglia: Anti-Iba1, Anti-F4/80 (mice), anti-CD68 (human)
-
Axonal Damage: Anti-Amyloid Precursor Protein (APP) or neurofilament stains (e.g., Bielschowsky silver impregnation) to detect axonal spheroids and damaged axons.[17][20]
-
Astrocytes: Anti-Glial Fibrillary Acidic Protein (GFAP) to assess astrogliosis.
-
Signaling Pathways and Experimental Workflows
Conclusion
The MOG (35-55)-induced EAE model in C57BL/6 mice serves as a robust and relevant model for studying certain aspects of MS pathology, particularly T-cell-mediated inflammation, demyelination, and neuroaxonal degeneration.[1] Its predictive value for therapies targeting these pathways is well-established. However, researchers and drug development professionals must remain cognizant of its limitations, most notably the lack of significant B-cell pathology, which is a critical component of human MS.[1][12] Therefore, while MOG-EAE is an invaluable tool, the choice of an animal model should be carefully considered based on the specific scientific question and the therapeutic mechanism of action being investigated. For studying B-cell contributions to MS, other EAE models, such as those induced with recombinant MOG protein, may be more appropriate.[1]
References
- 1. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 2. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 3. Immunopathology of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospective.com [biospective.com]
- 6. The Immunomodulatory and Neuroprotective Effects of Mesenchymal Stem Cells (MSCs) in Experimental Autoimmune Encephalomyelitis (EAE): A Model of Multiple Sclerosis (MS) [mdpi.com]
- 7. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Models of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis and Theiler’s Virus-Induced Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis (EAE) as Animal Models of Multiple Sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamental differences in the dynamics of CNS lesion development and composition in MP4- and MOG peptide 35–55-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 14. The Immunopathology of Multiple Sclerosis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin morphology and axon pathology in demyelination during experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiple Sclerosis and Chronic Autoimmune Encephalomyelitis: A Comparative Quantitative Study of Axonal Injury in Active, Inactive, and Remyelinated Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chronic Demyelination and Axonal Degeneration in Multiple Sclerosis: Pathogenesis and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. jpp.krakow.pl [jpp.krakow.pl]
Benchmarking Multiple Sclerosis Therapies in the MOG (35-55) EAE Model: A Comparative Guide
Introduction: The Experimental Autoimmune Encephalomyelitis (EAE) model induced by the myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG 35-55) is a cornerstone in multiple sclerosis (MS) research.[1] This model, particularly in C57BL/6 mice, recapitulates key aspects of MS pathology, including CNS inflammation, demyelination, and ascending paralysis, making it an invaluable tool for testing novel therapeutics.[2][3] The pathogenesis in the MOG 35-55 model is predominantly driven by CD4+ T helper cells, specifically Th1 and Th17 lineages, with minimal B-cell involvement in the initial stages.[4][5] This guide provides an objective comparison of new and standard MS therapies benchmarked in this specific EAE model, supported by experimental data and detailed protocols.
Experimental Protocols
MOG (35-55)-Induced EAE: Workflow and Assessment
A chronic form of EAE is induced in female C57BL/6 mice, which typically develops 8 to 18 days post-immunization and results in a chronic, non-relapsing paralysis.[2][6] The protocol involves active immunization with the MOG 35-55 peptide to trigger an autoimmune response against the central nervous system.
Detailed Protocol for EAE Induction
-
Antigen Emulsion Preparation: Myelin Oligodendrocyte Glycoprotein peptide (35-55) is dissolved in sterile PBS. This solution is then emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37 Ra.[4] The emulsion is prepared by repeatedly drawing and ejecting the mixture through a syringe until a thick, stable emulsion is formed.
-
Immunization (Day 0): 6- to 8-week-old female C57BL/6 mice are anesthetized. A total of 150-200 µg of the MOG peptide in the emulsion is injected subcutaneously at two to three sites on the back.[3][4]
-
Pertussis Toxin Administration: Pertussis toxin (PTX) acts as an additional adjuvant and facilitates the entry of encephalitogenic T cells into the CNS.[6] Mice receive an intraperitoneal (i.p.) injection of 200 ng of PTX on the day of immunization (Day 0) and again 48 hours later (Day 2).[2][4]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically starting around day 7 post-immunization. The severity of the disease is assessed using a standardized 0-5 scale[3][7]:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or partial paralysis.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
Performance of Standard MS Therapies
Standard FDA-approved MS therapies are often used as positive controls in EAE studies. Their efficacy in the T-cell-driven MOG (35-55) model is well-documented.
| Therapy | Mechanism of Action | Efficacy in MOG (35-55) EAE Model |
| Fingolimod (Gilenya) | Sphingosine-1-phosphate (S1P) receptor modulator; sequesters lymphocytes in lymph nodes, preventing their entry into the CNS.[4] | Significant reduction in clinical severity. Prophylactic and therapeutic treatment lowers clinical scores, reduces CNS inflammatory cell infiltration, and diminishes demyelination.[4][8][9][10] |
| Dimethyl Fumarate (B1241708) (DMF) | Activates the Nrf2 antioxidant response pathway and modulates immune cells, reducing oxidative stress and inflammation.[11][12] | Ameliorates clinical EAE. Reduces the accumulation of CNS inflammatory lesions and decreases the frequency of pro-inflammatory Th1 and Th17 cells in the CNS.[11][13] |
| Glatiramer Acetate (B1210297) (Copaxone) | A mix of synthetic polypeptides that mimics myelin basic protein. It induces GA-specific T cells that shift the immune response from pro-inflammatory (Th1) to anti-inflammatory (Th2).[14][15] | Suppresses EAE. Reduces CNS inflammation and demyelination. The therapeutic effect is partly mediated by "bystander suppression" within the CNS.[14][16][17] |
Performance of New and Investigational Therapies
Newer therapies often target more specific pathways or employ novel mechanisms like inducing antigen-specific tolerance.
| Therapy | Mechanism of Action | Efficacy in MOG (35-55) EAE Model |
| Secukinumab | Monoclonal antibody that neutralizes Interleukin-17A (IL-17A), a key cytokine produced by Th17 cells.[4] | Alleviates clinical symptoms. Directly targets a key pathogenic T-cell subset in this model, leading to reduced disease severity.[4] |
| OM-MOG (Oxidized Mannan-MOG) | A tolerogenic vaccine where the MOG 35-55 peptide is conjugated to oxidized mannan. It induces antigen-specific T-cell tolerance.[7][18] | Reverses clinical symptoms. Both prophylactic and therapeutic administration protects against EAE by inducing PD-L1+ and IL-10-producing myeloid cells and promoting T-cell anergy.[7] |
| B-Cell Modulating Agents (e.g., BTK inhibitors) | Target B-cell activation and proliferation. | Minimal to no therapeutic effect. These agents may even exacerbate disease in the MOG 35-55 model, highlighting that its pathology is primarily T-cell driven and not dependent on B-cells or antibody production.[4] |
Signaling Pathways and Mechanisms of Action
Pathogenesis of MOG (35-55) EAE
The disease is initiated by the activation of MOG-specific T cells in the periphery. These activated T cells, primarily Th1 and Th17, cross the blood-brain barrier, enter the CNS, and orchestrate an inflammatory cascade that leads to demyelination and axonal damage.
Mechanism of Fingolimod (S1P Modulator)
Fingolimod prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of pathogenic T cells that can enter the CNS.
Mechanism of Glatiramer Acetate (Immune Shift)
Glatiramer Acetate promotes the differentiation of GA-specific T cells into a Th2 phenotype, which can enter the CNS and release anti-inflammatory cytokines, a process known as bystander suppression.[14]
References
- 1. mdbioproducts.com [mdbioproducts.com]
- 2. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 5. mednexus.org [mednexus.org]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 9. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 10. cms.transpharmation.com [cms.transpharmation.com]
- 11. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic resonance imaging characterization of different experimental autoimmune encephalomyelitis models and the therapeutic effect of glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling MOG (35-55), human
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling synthetic peptides such as the human Myelin Oligodendrocyte Glycoprotein (MOG) fragment (35-55). Adherence to strict safety protocols is crucial for both personnel well-being and the integrity of experimental data. This guide provides essential, immediate safety and logistical information for the handling and disposal of MOG (35-55).
While specific toxicological properties of MOG (35-55) have not been exhaustively detailed, it is prudent to treat this, and all synthetic peptides, as potentially hazardous materials.[1] The following guidelines are based on best practices for handling research-grade peptides.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of personal protective equipment and proper laboratory ventilation.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against accidental splashes of solutions or contact with the lyophilized powder.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are the standard recommendation. Gloves should be inspected before use and changed immediately if contaminated.[4][5] |
| Body Protection | Lab Coat | A standard laboratory coat is mandatory to protect skin and clothing from potential spills.[2][3] |
| Respiratory Protection | Fume Hood or Respirator | Handling the lyophilized powder, which can be easily aerosolized, should be done in a chemical fume hood to prevent inhalation.[4][5] If a fume hood is not available, a suitable respirator is recommended.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the peptide's stability and ensuring the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Before opening, allow the vial of lyophilized MOG (35-55) to equilibrate to room temperature in a desiccator to prevent moisture absorption.[6]
-
Weighing of the powder should be performed in a designated clean area, taking care to minimize the creation of dust.[3]
Reconstitution and Solution Handling:
-
MOG (35-55) can be reconstituted in sterile water to a concentration of 0.5-1mg/mL.[2][7] Sonication may be used to aid dissolution.[2]
-
Always use fresh, sterile equipment for reconstitution and handling to avoid cross-contamination.[4]
-
Work in a designated and well-ventilated area.[5]
Storage:
-
Lyophilized Peptide: Store at -20°C and protect from light.
-
Reconstituted Solution: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at or below -20°C.[2][8]
Disposal Plan
All waste containing MOG (35-55) must be treated as chemical waste.
-
Waste Segregation: Collect all used vials, contaminated PPE, and solutions in designated and clearly labeled hazardous waste containers.[4]
-
Disposal Route: Never pour peptide solutions down the drain.[9] Follow your institution's environmental health and safety (EH&S) protocols for the disposal of chemical waste.[4] This may involve incineration or other chemical treatments in accordance with local, state, and federal regulations.[9]
-
Spill Cleanup: In the event of a spill, wear appropriate PPE, absorb any liquid with an inert material like sand or vermiculite, sweep up any powder, and place it in a sealed container for disposal.[1] Ventilate the area and thoroughly wash the spill site.[1]
First Aid Measures
In case of accidental exposure, follow these procedures:
-
Inhalation: Move the individual to fresh air. If any adverse effects occur, seek medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][5]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1][5]
Caption: Workflow for the safe handling and disposal of MOG (35-55), human peptide.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. genaxxon.com [genaxxon.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide24.store [peptide24.store]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. bachem.com [bachem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. prospecbio.com [prospecbio.com]
- 9. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
